18-Azido-stearic acid
説明
The exact mass of the compound this compound is 325.27292737 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
18-azidooctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGJPRJZWKUHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 18-Azido-Stearic Acid in Advancing Proteomic and Cell Signaling Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Azido-stearic acid is a chemically modified analog of the saturated fatty acid, stearic acid. Its defining feature is the presence of an azide (B81097) (-N3) group at the terminus of the 18-carbon chain. This seemingly small modification provides a powerful bioorthogonal handle for researchers to investigate a variety of cellular processes where stearic acid and other long-chain fatty acids play a crucial role. This technical guide will delve into the core applications of this compound in research, with a focus on its use in studying protein acylation, a vital post-translational modification that governs protein localization, stability, and function. We will explore the experimental workflows, present key data, and provide detailed protocols for its use in metabolic labeling and subsequent analysis.
The primary utility of this compound lies in its ability to participate in "click chemistry" reactions.[1][2] The azide group can specifically and efficiently react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne (B158145) without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][3] This bioorthogonal ligation allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, to the stearic acid analog after it has been metabolically incorporated into cellular components.[3]
As a structural mimic of stearic acid, this compound is recognized by the cell's metabolic machinery and can be used in a variety of biological processes, most notably protein S-acylation (also known as S-palmitoylation, though other fatty acids like stearate (B1226849) are also used).[4][5] This reversible post-translational modification, where a fatty acid is attached to a cysteine residue via a thioester bond, is critical for regulating the function of a vast number of proteins, including those involved in cell signaling, membrane trafficking, and disease pathogenesis.[6][7] By using this compound, researchers can tag, identify, and quantify proteins that are S-acylated, providing insights into the dynamic nature of this modification and its role in cellular signaling pathways.[4]
Core Applications in Research
The unique properties of this compound have led to its application in several key areas of biomedical research:
-
Metabolic Labeling and Profiling of Protein S-acylation: By incubating cells with this compound, researchers can metabolically label proteins that undergo S-acylation with this fatty acid analog. Subsequent click chemistry with a reporter tag allows for the visualization of these proteins by fluorescence microscopy or their identification and quantification by mass spectrometry-based proteomics.[4][5]
-
Investigation of Lipid Metabolism and Trafficking: As a fatty acid analog, this compound can be incorporated into various lipid species, allowing for the tracing of their metabolic fate and intracellular localization.
-
Probing Protein-Lipid Interactions: The azide group can be used in photo-crosslinking studies to identify proteins that interact with stearic acid or stearate-containing lipids within the cellular environment.
-
Development of Targeted Therapies: By understanding which proteins are acylated and how this modification affects their function, researchers can identify new targets for drug development. This compound can be a valuable tool in screening for inhibitors of protein acylation.
Experimental Workflows and Signaling Pathways
Metabolic Labeling and Enrichment of S-acylated Proteins
The general workflow for identifying S-acylated proteins using this compound involves several key steps, as depicted in the diagram below. Cells are first incubated with the azido-fatty acid, allowing for its metabolic incorporation into proteins. Following cell lysis, the azide-labeled proteins are conjugated to an alkyne-biotin tag via a click chemistry reaction. The biotinylated proteins can then be enriched using streptavidin-coated beads and subsequently identified by mass spectrometry.
S-acylation in G-Protein Coupled Receptor (GPCR) Signaling
Protein S-acylation is a key regulatory mechanism in many signaling pathways. A prominent example is the regulation of G-protein coupled receptor (GPCR) signaling. Many GPCRs and their associated G proteins are S-acylated, which influences their localization to specific membrane microdomains, their interaction with other signaling partners, and ultimately, the downstream cellular response. The following diagram illustrates a simplified GPCR signaling cascade and highlights the role of S-acylation.
Quantitative Data on Protein Stearoylation
The use of this compound, or its analogs, in combination with quantitative proteomics has enabled the identification of numerous S-acylated proteins. While a comprehensive, centralized database of all proteins found to be stearoylated is not yet available, studies in various cell lines have identified proteins involved in a wide range of cellular functions. The table below summarizes representative classes of proteins identified as S-acylated using azido-fatty acid labeling strategies and mass spectrometry.
| Protein Class | Representative Proteins | Cellular Function | Reference |
| G-Proteins and Regulators | GNAI1, GNAI2, GNAI3 | Signal transduction | [4] |
| Receptors | Transferrin Receptor (TfR1) | Iron uptake, cell signaling | [4] |
| Kinases and Phosphatases | Fyn, Lck | T-cell signaling | [8] |
| Scaffolding Proteins | Caveolin | Endocytosis, signal transduction | [3] |
| Viral Proteins | Influenza A Virus M2 | Viral entry and assembly | |
| Metabolic Enzymes | Fatty Acid Synthase | Lipid metabolism |
Note: This table is a representative summary and not an exhaustive list. The identification of specific fatty acid modifications (e.g., palmitoylation vs. stearoylation) on a given protein can be complex and may vary depending on the cell type and metabolic state.
Experimental Protocols
The following is a generalized protocol for the metabolic labeling of cultured mammalian cells with this compound, followed by lysis, click chemistry, and enrichment for mass spectrometry analysis. This protocol should be optimized for specific cell lines and experimental goals.
Materials
-
This compound (or a suitable analog like 17-Azido-heptadecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Alkyne-biotin conjugate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., buffer containing β-mercaptoethanol or on-bead digestion)
-
Mass spectrometer and liquid chromatography system
Protocol
1. Metabolic Labeling of Cells
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with a medium containing the this compound-BSA complex (a typical final concentration is 25-100 µM).
-
Incubate the cells for a specified period (e.g., 4-16 hours) to allow for metabolic incorporation of the fatty acid analog.
2. Cell Lysis
-
After incubation, wash the cells with ice-cold PBS to remove excess azido-fatty acid.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
3. Click Chemistry Reaction
-
To a defined amount of protein lysate, add the click chemistry reagents in the following order:
-
Alkyne-biotin
-
TCEP (to reduce Cu(II) to Cu(I))
-
TBTA (a Cu(I)-stabilizing ligand)
-
Copper(II) sulfate
-
Sodium ascorbate (to initiate the reaction)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
4. Enrichment of Biotinylated Proteins
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for binding of the biotinylated proteins to the beads.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include PBS with 1% SDS, followed by PBS with 0.5% SDS, and finally PBS alone.
5. Elution and Preparation for Mass Spectrometry
-
Elute the bound proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer containing a reducing agent like β-mercaptoethanol or by on-bead digestion with a protease such as trypsin.
-
For mass spectrometry analysis, the eluted proteins are typically reduced, alkylated, and digested with trypsin.
-
The resulting peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis
-
The acquired mass spectrometry data is searched against a protein database to identify the peptides and corresponding proteins.
-
Quantitative analysis can be performed using label-free methods or by incorporating stable isotope labeling techniques.
Conclusion
This compound is a versatile and powerful tool for the study of protein S-acylation and other lipid-related cellular processes. Its ability to be metabolically incorporated into cells and subsequently detected via click chemistry provides a robust method for identifying and quantifying lipid-modified proteins. As our understanding of the "S-acyl-proteome" grows, the use of chemical reporters like this compound will be instrumental in dissecting the complex roles of protein lipidation in health and disease, and in the development of novel therapeutic strategies. The methodologies outlined in this guide provide a foundation for researchers to apply this technology to their own areas of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Straight A’s: protein acylation in the S-acylation and autophagic degradation of NOD-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 18-Azido-stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 18-azido-stearic acid, a valuable bifunctional molecule utilized in bioorthogonal chemistry, particularly in the study of fatty acid metabolism and the development of targeted drug delivery systems. This document outlines the primary synthetic routes, detailed experimental protocols, purification techniques, and key analytical data.
Introduction
This compound is a derivative of stearic acid, a saturated fatty acid with an 18-carbon chain. The introduction of an azide (B81097) group at the terminal (ω) position provides a chemical handle for "click" chemistry reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and tracking of fatty acid-modified biomolecules within living systems without interfering with native biochemical processes.
Synthesis of this compound
There are two primary and well-established synthetic pathways for the preparation of this compound. The choice of route often depends on the availability of starting materials.
2.1. Route 1: Nucleophilic Substitution of 18-Bromostearic Acid
This is a direct and efficient one-step method involving the displacement of a terminal halogen with an azide nucleophile.
Synthesis of the Precursor: 18-Bromostearic Acid
A common method for the terminal bromination of a carboxylic acid is a variation of the Hunsdiecker reaction. However, a more direct approach involves the radical bromination of stearic acid.
Experimental Protocol: Synthesis of 18-Bromostearic Acid (Generalized)
-
Materials: Stearic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid in the chosen solvent.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., BPO or AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 18-bromostearic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane (B92381).
-
Synthesis of this compound from 18-Bromostearic Acid
Experimental Protocol: Nucleophilic Azide Substitution
-
Materials: 18-Bromostearic acid, Sodium azide (NaN₃), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve 18-bromostearic acid in a polar aprotic solvent such as DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Add an excess of sodium azide (typically 1.5 to 3 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the appearance of the characteristic azide peak.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash them with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
2.2. Route 2: Multi-step Synthesis from 18-Hydroxystearic Acid
This alternative route involves the conversion of a terminal hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide.[1]
Synthesis of the Precursor: 18-Hydroxystearic Acid
18-Hydroxystearic acid can be synthesized from oleic acid or obtained from natural sources like castor oil, which is rich in ricinoleic acid (12-hydroxy-9-octadecenoic acid). Hydrogenation of castor oil followed by hydrolysis yields 12-hydroxystearic acid. While not the 18-hydroxy isomer, this highlights a general approach from natural fats and oils. The synthesis of 18-hydroxystearic acid can be achieved through various methods, including the hydroboration-oxidation of terminal alkenes derived from stearic acid. A more direct synthesis involves the reduction of the corresponding dicarboxylic acid, octadecanedioic acid.
Experimental Protocol: Synthesis of 18-Hydroxystearic Acid (Generalized from a dicarboxylic acid)
-
Materials: Octadecanedioic acid, a reducing agent such as borane-tetrahydrofuran (B86392) complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve octadecanedioic acid in anhydrous THF.
-
Slowly add the reducing agent (e.g., B₂H₆·THF) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diol can then be selectively protected and oxidized to yield 18-hydroxystearic acid, though this adds complexity to the synthesis. A more direct, albeit less common, synthesis would be preferable if available.
-
Conversion of 18-Hydroxystearic Acid to this compound
This two-step process first activates the hydroxyl group, followed by azide substitution.
Experimental Protocol: Tosylation and Azidation
-
Materials: 18-Hydroxystearic acid, p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine (B128534) (TEA), Dichloromethane (DCM), Sodium azide (NaN₃), DMF.
-
Procedure:
-
Tosylation: Dissolve 18-hydroxystearic acid in DCM and cool to 0 °C. Add triethylamine followed by p-toluenesulfonyl chloride. Stir the reaction at 0 °C and then allow it to warm to room temperature overnight. Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer and concentrate to get the crude 18-tosyloxystearic acid.
-
Azidation: Dissolve the crude 18-tosyloxystearic acid in DMF and add an excess of sodium azide. Heat the mixture (e.g., to 80-90 °C) until the reaction is complete (monitored by TLC). Work-up the reaction as described in section 2.1.2.
-
Purification of this compound
The crude this compound obtained from either synthetic route will likely contain unreacted starting materials and by-products. Purification is crucial to obtain a high-purity product suitable for research and development applications.
3.1. Column Chromatography
Silica (B1680970) gel column chromatography is a common method for purifying fatty acid derivatives.
-
Stationary Phase: Silica gel. For acidic compounds like carboxylic acids, it is sometimes beneficial to use silica gel treated with a small amount of acid (e.g., acetic acid) in the eluent to reduce tailing.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined and the solvent is removed under reduced pressure.
3.2. Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection: A suitable solvent system is one in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₃₅N₃O₂ |
| Molecular Weight | 325.49 g/mol |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data
| Technique | Functional Group | Characteristic Signal/Peak |
| ¹H NMR | Protons α to Azide (-CH₂-N₃) | Triplet, ~3.25 ppm |
| Protons α to Carbonyl (-CH₂-COOH) | Triplet, ~2.35 ppm | |
| Methylene Chain (-(CH₂)₁₄-) | Multiplet, ~1.2-1.7 ppm | |
| Terminal Methyl (-CH₃) | Triplet, ~0.88 ppm | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~179-180 ppm |
| Carbon α to Azide (-CH₂-N₃) | ~51.5 ppm | |
| Methylene Chain (-(CH₂)₁₄-) | ~24-34 ppm | |
| Terminal Methyl (-CH₃) | ~14 ppm | |
| IR Spectroscopy | Azide (-N₃) | Strong, sharp peak at ~2100 cm⁻¹[2] |
| Carbonyl (-C=O) | Strong peak at ~1700-1710 cm⁻¹[2] | |
| Hydroxyl (-OH of COOH) | Broad peak at ~2500-3300 cm⁻¹[2] | |
| Mass Spectrometry | Molecular Ion [M-H]⁻ or [M+H]⁺ | m/z ≈ 324 or 326 |
| Fragmentation | Loss of N₂ (28 Da) is a common fragmentation pathway for azides. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound from stearic acid.
Caption: Synthetic workflow from 18-hydroxystearic acid.
References
The Incorporation of 18-Azido-Stearic Acid into Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism, experimental protocols, and signaling implications of incorporating 18-azido-stearic acid into cellular proteins. This technique, a cornerstone of chemical biology, utilizes metabolic labeling to introduce a bioorthogonal azide (B81097) handle into proteins, enabling their visualization, identification, and functional characterization.
Core Mechanism: Metabolic Labeling and Bioorthogonal Chemistry
The incorporation of this compound into proteins is a multi-step process rooted in the cell's natural metabolic pathways. As a chemical reporter, this compound mimics natural stearic acid and is recognized by the cellular machinery responsible for protein acylation.
The process begins with the cellular uptake of this compound, which is typically supplied in the cell culture medium. Inside the cell, the fatty acid is activated to its coenzyme A (CoA) thioester, 18-azido-stearoyl-CoA, by acyl-CoA synthetases. This activated form is then utilized by protein acyltransferases (PATs) to modify target proteins.
Two primary types of protein acylation can incorporate this modified fatty acid:
-
S-acylation: The reversible attachment of the fatty acid to the thiol group of cysteine residues. This process is mediated by a family of enzymes known as zinc finger DHHC-type containing (ZDHHC) PATs.
-
N-myristoylation: The irreversible attachment of a C14 fatty acid (myristate) to an N-terminal glycine (B1666218) residue, catalyzed by N-myristoyltransferases (NMTs). While stearic acid is not the canonical substrate, NMTs can exhibit some promiscuity.
Once incorporated, the azide group of the modified stearic acid serves as a bioorthogonal chemical handle. This means it is chemically inert within the complex cellular environment but can be specifically and efficiently reacted with a complementary probe, typically an alkyne-containing molecule, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1]. This reaction allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.
Quantitative Data on Protein Acylation
While specific quantitative data for this compound is not extensively tabulated in the literature, studies using analogs like 17-azido-heptadecanoic acid (a functional equivalent of stearic acid) provide insights into the extent and nature of incorporation. The following tables summarize findings from proteomic studies on protein acylation.
| Protein Family | Identified Proteins | Type of Acylation | Functional Consequence of Stearoylation | Reference |
| G-alpha inhibitory (GNAI) proteins | GNAI1, GNAI2, GNAI3 | S-acylation on Cys3 | Shifts GNAI proteins out of detergent-resistant membranes, reducing interaction with EGFR and subsequent AKT activation. | [2] |
| Transferrin Receptor | TfR1 | S-acylation | Activates a signaling pathway leading to mitochondrial fusion. | [2] |
| Histone Variants | H3.1, H3.2, H3.3 | S-acylation on Cys110 | Potential role in nuclear organization and chromatin regulation. |
Table 1: Summary of Proteins Identified as Stearoylated Using Azido-Stearic Acid Analogs and the Functional Implications.
| Cell Line | Fatty Acid Analog | Incubation Time | Incubation Concentration | Observed Outcome | Reference |
| MCF7 | 17-azido-heptadecanoic acid | 3 hours | 100 µM | Covalent modification of endogenous GNAI2 and GNAI3 proteins. | [2] |
| HeLa | 17-azido-heptadecanoic acid | Not specified | Not specified | Identification of GNAI1, GNAI2, and GNAI3 as top hits in a screen for stearoylated proteins. | [2] |
| Jurkat | Azido/Alkynyl Fatty Acids (C14-C18) | Not specified | Not specified | Identification of known and novel fatty-acylated proteins, including histone H3 variants. |
Table 2: Experimental Conditions for Metabolic Labeling with Stearic Acid Analogs in Different Cell Lines.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the study of this compound incorporation into proteins.
Protocol 1: Preparation of BSA-Conjugated this compound
Fatty acids are poorly soluble in aqueous media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.
Materials:
-
This compound
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Water bath or heat block
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 50 mM).
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Warm to 37°C.
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., a 5:1 molar ratio of fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.
-
Sterile filter the fatty acid-BSA complex through a 0.22 µm filter. The complex is now ready to be added to the cell culture medium.
Protocol 2: Metabolic Labeling of Cultured Cells
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
BSA-conjugated this compound
-
PBS
Procedure:
-
Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
The following day, replace the culture medium with fresh medium containing the BSA-conjugated this compound at a final concentration typically ranging from 25 to 100 µM.
-
Incubate the cells for the desired period (e.g., 3 to 24 hours) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
After incubation, wash the cells twice with cold PBS to remove excess azido-fatty acid.
-
The cells can now be lysed for subsequent analysis or fixed for imaging.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol describes the "clicking" of an alkyne-biotin probe onto the azide-modified proteins in the cell lysate.
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe (e.g., from a 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (freshly prepared 50 mM stock in water)
Procedure:
-
Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 1 mg of protein)
-
Alkyne-biotin probe (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.
Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads
Materials:
-
Cell lysate after CuAAC reaction
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., PBS with 1% SDS)
-
Elution buffer (e.g., 2x Laemmli sample buffer with β-mercaptoethanol)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with the wash buffer.
-
Add the equilibrated beads to the cell lysate from Protocol 3.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., wash 3 times with 1% SDS in PBS, followed by 3 washes with PBS).
-
To elute the enriched proteins, resuspend the beads in elution buffer and boil for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched acylated proteins for downstream analysis, such as SDS-PAGE and western blotting or mass spectrometry.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound incorporation and its functional consequences.
Figure 1: Workflow of this compound incorporation and detection.
Figure 2: Signaling pathway showing the effect of stearic acid on EGFR signaling.
Figure 3: Experimental workflow for proteomic identification of acylated proteins.
Conclusion
The use of this compound as a chemical reporter provides a powerful tool for investigating the dynamic process of protein S-acylation. Through metabolic labeling and subsequent bioorthogonal click chemistry, researchers can identify novel acylated proteins and elucidate their roles in complex cellular signaling networks. The provided protocols and diagrams serve as a comprehensive guide for professionals in the field to design and execute experiments aimed at understanding the critical functions of protein lipidation in health and disease.
References
18-Azido-stearic Acid: A Technical Guide to a Bioorthogonal Probe for Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of fatty acid metabolism, including lipid trafficking, storage, and post-translational modifications like protein acylation, is fundamental to understanding numerous physiological and pathological processes. Bioorthogonal chemistry offers powerful tools to investigate these dynamics within living systems without perturbing their native state. 18-Azido-stearic acid (18-AzSA) has emerged as a key metabolic probe, acting as a surrogate for natural stearic acid. This long-chain fatty acid contains a terminal azide (B81097) group, a bioorthogonal handle that allows for its specific detection and visualization after incorporation into cellular lipids and acylated proteins. This guide provides an in-depth overview of 18-AzSA, its applications, experimental protocols, and relevant quantitative data to facilitate its use in research and drug development.
Principles of this compound as a Bioorthogonal Probe
This compound is an analog of stearic acid, a common 18-carbon saturated fatty acid. The key feature of 18-AzSA is the replacement of a terminal methyl group with an azide (-N3) group. This modification is small enough to be well-tolerated by cellular enzymes, allowing 18-AzSA to be activated and incorporated into various lipid species and attached to proteins via acylation, effectively mimicking the metabolic fate of natural stearic acid.
The azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with alkyne-containing reporter molecules in a process known as the Azide-Alkyne Cycloaddition, often catalyzed by copper(I) (CuAAC) or occurring in a strain-promoted fashion (SPAAC). This "click chemistry" reaction enables the covalent attachment of probes for visualization (e.g., fluorophores) or enrichment (e.g., biotin).
Key Applications in Research
-
Monitoring Protein Acylation: 18-AzSA is used to identify and characterize S-acylated (palmitoylated) and N-acylated (myristoylated) proteins, which are crucial for protein trafficking, stability, and function.
-
Visualizing Lipid Trafficking and Localization: By tagging 18-AzSA with fluorescent reporters, researchers can track its incorporation into lipid droplets and other cellular compartments in real-time.
-
Identifying Novel Drug Targets: Profiling changes in protein acylation in disease models can reveal novel therapeutic targets.
-
Studying Fatty Acid Uptake and Metabolism: The probe allows for the investigation of fatty acid transport and its subsequent metabolic pathways.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for the use of this compound, compiled from various studies.
| Parameter | Value/Range | Cell Line / System | Notes |
| Optimal Labeling Concentration | 10 - 50 µM | Jurkat, HEK293T, Huh7 | Higher concentrations may induce toxicity or off-target effects. |
| Incubation Time | 4 - 24 hours | Mammalian cell lines | Time-dependent incorporation; longer times yield stronger signals. |
| Toxicity (IC50) | > 100 µM | Jurkat cells | Generally low toxicity at standard working concentrations. |
| Solvent | DMSO, Ethanol (B145695) | Stock solutions | Ensure final solvent concentration is non-toxic to cells (e.g., <0.5%). |
Detailed Experimental Protocols
Protocol 4.1: Metabolic Labeling of Cultured Cells with 18-AzSA
-
Preparation of 18-AzSA Stock Solution: Dissolve this compound in DMSO or ethanol to create a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of 18-AzSA (e.g., 25 µM). It is recommended to first dilute the 18-AzSA stock solution in a small volume of serum-free medium before adding it to the full volume of culture medium to prevent precipitation.
-
Incubation: Remove the existing medium from the cells and replace it with the 18-AzSA-containing medium. Incubate the cells for 4-24 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated 18-AzSA. The cells are now ready for lysis and downstream click chemistry reaction.
Protocol 4.2: Click Chemistry Reaction for Protein Tagging (CuAAC)
Note: This protocol is for cell lysates. In-situ click chemistry on fixed cells is also possible.
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Preparation of Click Reaction Mix: For a typical 50 µL reaction, prepare the following reagents on ice:
-
1 mg/mL cell lysate: ~43 µL
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore, 10 mM stock): 1 µL
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water): 1 µL
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM stock in DMSO): 3 µL
-
Copper(II) Sulfate (CuSO4, 50 mM stock in water): 1 µL
-
-
Reaction Incubation: Add the reagents to the lysate in the order listed. Vortex briefly to mix. Incubate at room temperature for 1 hour, protected from light if using a fluorescent probe.
-
Analysis: The click-reacted lysate can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or Western blotting (for biotin-tagged proteins), or subjected to enrichment via streptavidin beads for mass spectrometry.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for using 18-AzSA and its metabolic pathway.
Caption: Experimental workflow for metabolic labeling and analysis using this compound.
Understanding Protein S-acylation with Fatty Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 05, 2025
This technical guide provides an in-depth overview of protein S-acylation, a critical post-translational modification, and the use of fatty acid analogs as powerful tools for its investigation. We will delve into the core methodologies, present quantitative data for comparative analysis, and visualize the intricate signaling pathways regulated by this dynamic process.
Introduction to Protein S-acylation
Protein S-acylation, also known as S-palmitoylation, is a reversible lipid modification involving the attachment of a fatty acid, most commonly the 16-carbon palmitate, to a cysteine residue on a target protein via a thioester bond.[1][2] This dynamic modification plays a crucial role in regulating numerous cellular processes by influencing protein localization, stability, trafficking, and protein-protein interactions.[2][3][4] Unlike other forms of lipid modification, the reversibility of S-acylation allows for rapid control over protein function, akin to phosphorylation.[2][5] The enzymes responsible for adding and removing the fatty acid are protein acyltransferases (PATs), typically characterized by a conserved DHHC motif, and acyl-protein thioesterases (APTs), respectively.[5][6]
The study of S-acylation has been significantly advanced by the development of fatty acid analogs. These synthetic molecules, which often contain a bioorthogonal handle like an alkyne or azide (B81097) group, can be metabolically incorporated into proteins.[7] This allows for the subsequent detection, enrichment, and identification of S-acylated proteins and their sites of modification through "click chemistry".[8][9]
Quantitative Data on Protein S-acylation
The use of fatty acid analogs coupled with quantitative mass spectrometry has enabled the determination of various parameters of protein S-acylation. The following tables summarize key quantitative data available in the literature.
Table 1: Fatty Acid Specificity of S-acylated Proteins
| Protein/Tissue | Fatty Acid | Relative Abundance (%) | Reference |
| Human Platelets | Palmitate (C16:0) | 74 | [10] |
| Stearate (C18:0) | 22 | [10] | |
| Oleate (C18:1) | 4 | [10] |
Table 2: Turnover and Half-life of S-acylation on Signaling Proteins
| Protein | S-acylation Half-life | Cell Type/System | Reference |
| H-Ras (G12V) | ~50 minutes | HeLa cells | [11] |
| Fyn | 1.5 - 2 hours | Jurkat cells | [11] |
| N-Ras | Shorter than H-Ras | - | [12] |
| TBC1D3 | Reduced upon inhibition | - | [8] |
| P2X7 Receptor | Reduced in mutants | - | [13] |
Table 3: Kinetic Parameters of DHHC Acyltransferases with Acyl-CoA Analogs
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Reference |
| DHHC2 | Palmitoyl-CoA | - | Efficient with ≥ C14 | [14] |
| DHHC3 | Palmitoyl-CoA | - | Reduced with > C16 | [14] |
| DHHC3 | Stearoyl-CoA | - | Reduced vs. Palmitoyl-CoA | [14] |
Table 4: Stoichiometry of S-acylation
| Protein | S-acylation Stoichiometry | Method | Reference |
| HA-HRas | ~0.51 (mono-acylated), ~0.14 (di-acylated) | Acyl-PEG Exchange (APE) | [15] |
| E. coli proteome | Generally low (<1%) | SWATH-MS | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are protocols for the three primary methods used to study protein S-acylation with fatty acid analogs.
Metabolic Labeling with Fatty Acid Analogs and Click Chemistry
This method allows for the detection of newly synthesized or dynamically S-acylated proteins.
Materials:
-
Cell culture medium
-
Fatty acid analog (e.g., 17-octadecynoic acid [17-ODYA] or alkynyl palmitate)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide- or alkyne-biotin/fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-agarose beads (for biotin (B1667282) enrichment)
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the fatty acid analog for a specified period (e.g., 4-16 hours).[18]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Click Reaction: a. To the protein lysate, add the click chemistry reaction cocktail containing the azide/alkyne-biotin or fluorophore, CuSO4, TCEP, and TBTA.[9] b. Incubate the reaction for 1-2 hours at room temperature.
-
Enrichment (for proteomics): a. If using biotin, add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins.
-
Analysis: a. Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent tag) or by Western blotting with an antibody against the protein of interest. b. For proteomic analysis, digest the enriched proteins and analyze by LC-MS/MS.[19]
Acyl-Biotin Exchange (ABE)
ABE is used to identify all S-acylated proteins, not just those that are newly synthesized.
Materials:
-
Lysis buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM)
-
Hydroxylamine (B1172632) (HAM) solution (to cleave thioester bonds)
-
Thiol-reactive biotin reagent (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Lysis and Blocking: Lyse cells in a buffer containing a high concentration of NEM to block all free cysteine residues.[20]
-
Removal of Excess NEM: Precipitate the proteins to remove unreacted NEM.
-
Thioester Cleavage: Resuspend the protein pellet and treat with hydroxylamine to specifically cleave the thioester bonds of S-acylated cysteines, exposing a free thiol group. A control sample without hydroxylamine should be included.[20]
-
Biotinylation: Add a thiol-reactive biotin reagent to label the newly exposed cysteines.
-
Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Analysis: Elute the captured proteins and analyze by Western blotting or mass spectrometry.[21][22]
Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a variation of ABE that simplifies the enrichment process.
Materials:
-
Lysis buffer with a thiol-blocking agent (e.g., methyl methanethiosulfonate, MMTS)
-
Hydroxylamine (HAM) solution
-
Thiol-reactive resin (e.g., thiopropyl sepharose)
-
Reducing elution buffer
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Lysis and Blocking: Lyse cells in a buffer containing MMTS to block free thiols.[13]
-
Removal of Excess Blocking Agent: Remove the blocking agent by protein precipitation.
-
Capture on Resin: Resuspend the protein pellet and incubate with a thiol-reactive resin in the presence of hydroxylamine. The newly exposed thiols from S-acylated cysteines will bind directly to the resin. A control sample without hydroxylamine is essential.[13][23]
-
Washing: Wash the resin thoroughly to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins using a reducing buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[6][24]
Signaling Pathways and Experimental Workflows
S-acylation is a key regulator of numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of S-acylation in several critical pathways and the general workflows of the experimental techniques described above.
Experimental Workflows
Caption: Experimental workflows for studying protein S-acylation.
Wnt Signaling Pathway
S-acylation of Wnt proteins and their receptors, Frizzled (Fz) and LRP6, is critical for their secretion, trafficking, and signaling activity.[5][11][25]
Caption: Regulation of Wnt signaling by S-acylation.
Ras Signaling Pathway
The localization of Ras proteins to the plasma membrane, which is essential for their signaling activity, is regulated by a dynamic cycle of S-acylation and deacylation.[1][4][12]
Caption: Dynamic S-acylation cycle in Ras signaling.
mTOR Signaling Pathway
S-acylation of components of the mTORC1 complex, such as LAMTOR1 and mTOR itself, is implicated in the regulation of its localization and activity.[14][19]
Caption: Role of S-acylation in mTORC1 signaling.
Hippo Signaling Pathway
The Hippo pathway, which controls organ size, is also regulated by S-acylation, although the specific targets and mechanisms are still under active investigation.
Caption: Potential role of S-acylation in the Hippo pathway.
Akt Signaling Pathway
Recent studies have shown that Akt itself is S-acylated, and this modification influences its phosphorylation, localization, and function.[1][17][26]
Caption: S-acylation as a regulator of Akt signaling.
Conclusion and Future Directions
The use of fatty acid analogs has revolutionized the study of protein S-acylation, providing powerful tools to dissect its role in cellular physiology and disease. The quantitative methods and detailed protocols outlined in this guide offer a framework for researchers to explore this dynamic post-translational modification. As our understanding of the "S-acylome" expands, so too will the opportunities for therapeutic intervention in diseases where S-acylation is dysregulated, such as cancer and neurological disorders. Future research will likely focus on developing more specific probes and inhibitors for individual PATs and APTs, as well as on elucidating the complex interplay between S-acylation and other post-translational modifications in the regulation of protein function.
References
- 1. Frontiers | Progress toward Understanding Protein S-acylation: Prospective in Plants [frontiersin.org]
- 2. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras acylation, compartmentalization and signaling nanoclusters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS [bio-protocol.org]
- 7. Fatty acyl recognition and transfer by an integral membrane S-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 10. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of Dynamic Protein S-Acylation [frontiersin.org]
- 13. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. S-acylation of the Wnt receptor Frizzled-5 by zDHHC5 controls its cellular localization and synaptogenic activity in the rodent hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An in vitro fatty acylation assay reveals a mechanism for Wnt recognition by the acyltransferase Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. infoscience.epfl.ch [infoscience.epfl.ch]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Stability of 18-Azido-Stearic Acid
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a critical reagent in bioconjugation and drug development. The information presented herein is intended to assist researchers in the effective handling, storage, and application of this compound.
Introduction to this compound
This compound is a saturated fatty acid derivative that incorporates a terminal azide (B81097) group. This functionalization makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent linking of molecules.[1][2] Specifically, the azide group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][3] This allows for the conjugation of this compound to a wide range of molecules containing alkyne or strained alkyne moieties, such as fluorescent dyes, biotin, or targeting ligands. Its long hydrocarbon chain provides a hydrophobic linker, which can be particularly useful in applications involving cell membranes or lipidated proteins.[1][4]
Solubility of this compound
The solubility of this compound is a crucial parameter for its use in various experimental settings. While specific data for this compound is limited, its structural similarity to stearic acid allows for reasonable estimations based on the solubility of the parent compound.
Quantitative Solubility Data
The known solubility of this compound is in dimethyl sulfoxide (B87167) (DMSO). For a broader understanding, the solubility of stearic acid in various organic solvents is provided as a reference.
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 100 mg/mL (307.23 mM) | Requires sonication |
Data sourced from MedchemExpress.[5]
Table 2: Solubility of Stearic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Molar Fraction (x10³) | Grams/100g Solvent |
| Methanol | 301 | 2.9 | 5.2 |
| 303 | 3.3 | 5.9 | |
| 308 | 4.4 | 7.9 | |
| 311 | 5.2 | 9.3 | |
| 313 | 5.8 | 10.4 | |
| Ethanol | 301 | 9.7 | 17.4 |
| 303 | 11.0 | 19.7 | |
| 308 | 14.3 | 25.6 | |
| 311 | 16.9 | 30.3 | |
| 313 | 18.8 | 33.7 | |
| Ethyl Acetate | 301 | 29.5 | 52.9 |
| 303 | 33.3 | 59.7 | |
| 308 | 43.8 | 78.5 | |
| 311 | 51.9 | 93.0 | |
| 313 | 58.1 | 104.1 | |
| Acetone | 301 | 7.4 | 13.3 |
| 303 | 8.4 | 15.1 | |
| 308 | 11.1 | 19.9 | |
| 311 | 13.2 | 23.7 | |
| 313 | 14.9 | 26.7 |
Data adapted from Heryanto et al. (2007).[6][7]
The solubility of stearic acid is highest in ethyl acetate, followed by ethanol, acetone, and methanol.[7] It is generally observed that increasing the temperature enhances the solubility of stearic acid in organic solvents.[6] While the terminal azide group in this compound may slightly increase its polarity compared to stearic acid, the overall solubility behavior is expected to be similar, with good solubility in non-polar to moderately polar organic solvents.
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol is adapted from the method used for determining the solubility of stearic acid and can be applied to this compound.[6]
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 25 mL) of the desired organic solvent in a sealed test tube.
-
Equilibration: Place the test tube in a constant temperature water bath and agitate the mixture using a magnetic stirrer for a sufficient time (e.g., 1.5 hours) to ensure equilibrium is reached.
-
Settling: Stop the stirring and allow the solution to stand overnight to let the undissolved solid settle.
-
Sampling: Carefully transfer a known weight of the clear supernatant to a pre-weighed sample bottle using a syringe.
-
Solvent Evaporation: Evaporate the solvent from the sample bottle under a stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.
-
Quantification: Weigh the sample bottle containing the remaining solid. The weight of the dissolved this compound can be determined by subtracting the initial weight of the empty bottle.
-
Calculation: The solubility can then be expressed in various units, such as grams per 100g of solvent or molarity.
-
Replicates: Perform the measurements in triplicate to ensure accuracy and calculate the standard deviation.
Stability of this compound
The stability of this compound is critical for its long-term storage and successful application in chemical reactions.
Storage and Handling
-
Storage Temperature: For long-term stability, this compound should be stored at -20°C.[8] Some suppliers recommend storage at temperatures below -15°C.[4]
-
Handling Precautions: Handle in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[9] Avoid the formation of dust and aerosols.[9] Keep away from sources of ignition.[9]
Chemical Stability
While specific stability studies on this compound are not widely available, information on stearic acid and the azide functional group provides valuable insights.
Table 3: Stability Profile of Stearic Acid (as a proxy)
| Parameter | Description |
| Thermal Stability | Stable under normal temperatures and pressures.[10][11][12] Thermogravimetric analysis shows a major weight loss for stearic acid between 190-280°C.[13] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, and bases.[10][11] |
| Hazardous Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[10][11][12] |
The azide functional group is generally stable but can be reactive. It is susceptible to reduction by reagents like dithiothreitol (B142953) (DTT) and phosphines. Azides can also be sensitive to heat and light, although long-chain alkyl azides are generally more stable than smaller, more volatile azides.
-
Photostability: There is no specific data on the photostability of this compound. It is advisable to store the compound protected from light to prevent potential degradation of the azide group.
-
Hydrolytic Stability: The ester linkage in stearic acid is stable, but hydrolysis can occur under strong acidic or basic conditions.[14] The C-N bond of the azide is generally stable to hydrolysis.
Experimental Protocols for Stability Assessment
3.3.1. Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of this compound. The analysis involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] It can be used to determine melting point, purity, and identify thermal transitions that may indicate degradation.[17][18]
3.3.2. Photostability Assessment (Proposed Protocol)
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
At various time points, analyze both the exposed and control samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and detect any degradation products.
Experimental Workflows and Visualizations
This compound is primarily used as a linker in bioconjugation via click chemistry. The following diagrams illustrate its application.
Caption: General workflow for bioconjugation using this compound.
The azide group of this compound can undergo two primary types of click reactions:
Caption: Comparison of CuAAC and SPAAC reactions with this compound.
Conclusion
This compound is a versatile chemical tool with good solubility in DMSO and likely in other common organic solvents. For optimal use, it should be stored at low temperatures (-20°C) and protected from light and incompatible substances such as strong reducing agents. The provided protocols and data, including those for its parent compound stearic acid, offer a solid foundation for researchers to confidently incorporate this compound into their experimental workflows, particularly for applications in bioconjugation and the development of novel therapeutic and diagnostic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound | 1529763-58-3 | ELC76358 [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scienceasia.org [scienceasia.org]
- 7. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. targetmol.com [targetmol.com]
- 10. stearic-acid.net [stearic-acid.net]
- 11. westliberty.edu [westliberty.edu]
- 12. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN102942994A - Production method of stearic acid - Google Patents [patents.google.com]
- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]
- 16. Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 18-Azido-Stearic Acid: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 18-Azido-stearic acid, a valuable chemical tool in various research and development fields, particularly in drug discovery and proteomics. This document details its commercial sources, reported purity levels, and provides insights into its synthesis and purification through detailed experimental methodologies.
Commercial Sources and Purity
This compound is available from several commercial suppliers, catering to the needs of the research community. The purity of the compound is a critical factor for its successful application in sensitive assays. The table below summarizes the available information on commercial sources and their stated purity levels. It is important to note that purity can vary between batches, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.
| Supplier | Catalog Number | Stated Purity | Analytical Method |
| MedChemExpress | HY-151692 | ≥95.0% | NMR[1] |
| Sigma-Aldrich | AABH9A95BE8A | Not specified on product page | - |
| Precise PEG | AAD-5295 | >96% | HPLC, NMR |
| Biosynth | ELC76358 | Not specified on product page | - |
Experimental Protocols
While detailed proprietary synthesis and purification protocols are often not disclosed by commercial suppliers, the scientific literature provides a general framework for the preparation of ω-azido long-chain fatty acids. The most common approach involves the nucleophilic substitution of a corresponding halogenated or sulfonylated stearic acid derivative with an azide (B81097) salt. Below are representative experimental protocols for the synthesis, purification, and analysis of this compound, compiled from established chemical principles and methodologies described for similar compounds.
Synthesis of this compound from 18-Bromostearic Acid
This protocol describes a representative synthesis of this compound starting from 18-bromostearic acid.
Materials:
-
18-Bromostearic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18-bromostearic acid (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Crystallization
Crystallization is a common and effective method for purifying fatty acids. The choice of solvent is critical for obtaining high-purity crystals.
Materials:
-
Crude this compound
-
Hexane (B92381) or a mixture of hexane and ethyl acetate
-
Ethanol or methanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as hexane or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, the solution can be cooled to 4 °C or lower in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Repeat the crystallization process one or two more times to achieve the desired purity.
-
Dry the purified crystals under vacuum.
Purity Analysis
The purity of the synthesized this compound should be assessed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The presence of characteristic peaks for the azido (B1232118) group and the fatty acid backbone, and the absence of signals from starting materials or impurities, indicate a successful synthesis and purification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the purity of the compound and identifying any potential impurities. A single sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) for this compound confirms its identity and high purity.
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Signaling Pathway Application Concept
This compound can be used as a chemical probe to study fatty acid metabolism and its role in cellular signaling. The following diagram illustrates a conceptual signaling pathway where the azido-functionalized fatty acid could be incorporated and subsequently detected.
References
Safeguarding Your Science: A Technical Guide to the Safe Handling and Application of Azide-Containing Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group has become an indispensable tool in the chemical biologist's arsenal, enabling powerful techniques such as bioorthogonal click chemistry, metabolic labeling, and photoaffinity labeling. These methods have revolutionized our ability to study complex biological processes in real-time and within living systems. However, the energetic nature of the azide moiety necessitates a thorough understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the safety considerations, experimental protocols, and applications of azide-containing chemical probes to empower researchers to conduct their work safely and effectively.
Understanding the Risks: Stability of Azide-Containing Compounds
The stability of organic azides is a critical consideration for their safe handling. Several factors, including molecular structure and the presence of other functional groups, influence their energetic properties. Two key empirical rules are often used to assess the potential hazards of these compounds.
Table 1: Key Stability Indicators for Organic Azides
| Stability Guideline | Description | Recommendations for Handling |
| Carbon-to-Nitrogen (C/N) Ratio | The ratio of carbon atoms to nitrogen atoms in the molecule. A higher C/N ratio generally indicates greater stability.[1] | C/N > 3: Generally considered safe to handle in larger quantities with standard precautions. 1 < C/N ≤ 3: Synthesize in small quantities, use or quench promptly. Store at low temperatures (-18°C) in the dark, with concentrations not exceeding 1 M.[2][3] C/N ≤ 1: Potentially explosive. Should not be isolated and only handled as a transient intermediate in dilute solutions.[3] |
| Rule of Six | There should be at least six carbon atoms for each energetic functional group (e.g., azide, nitro, diazo) in the molecule.[1] | Compounds that satisfy this rule are generally considered to have sufficient dilution of the energetic group to be handled with standard laboratory safety measures.[1] |
It is crucial to assess the overall molecular structure for the presence of multiple "explosophores" (energetic functional groups), as their effects can be cumulative, increasing the compound's hazardous nature.[2]
Table 2: Comparative Thermal Stability of Representative Organic Azides
| Compound Class | Representative Compound | Onset Decomposition Temperature (T_onset, °C) | Notes |
| Alkyl Azides | 1-Azidohexane | ~200 | Generally more stable than aryl or sulfonyl azides of similar low molecular weight. |
| Azido-PEG3-amine | Decomposes upon heating | Stability is influenced by the overall polymer structure. | |
| Aryl Azides | Phenyl azide | ~160 | Electron-withdrawing groups on the aromatic ring can decrease thermal stability. |
| 4-Azidobenzoic acid | ~180 | The carboxylic acid group can influence decomposition. | |
| Sulfonyl Azides | Tosyl azide | ~110 | Generally less stable than alkyl and aryl azides and should be handled with extreme caution. |
| 4-Acetamidobenzenesulfonyl azide | ~140 | The acetamido group provides some stabilization compared to tosyl azide. |
Note: The decomposition temperatures are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample purity). Data compiled from multiple sources.
Best Practices for Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with any azide-containing compound. The following guidelines should be implemented in all laboratory settings.
Personal Protective Equipment (PPE) and Engineering Controls
-
Eye Protection: Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles and a face shield must be worn.
-
Hand Protection: Nitrile gloves are required. For handling concentrated solutions (>5%), double-gloving or using a utility-grade nitrile glove over an exam glove is recommended.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Fume Hood: All manipulations of azide-containing compounds, especially volatile or reactive ones, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield: For reactions with a high potential for explosion, particularly with low C/N ratio compounds or when scaling up, the use of a blast shield is essential.[4]
Incompatible Materials
Azides can react violently with a variety of common laboratory reagents. Strict segregation from the following is crucial:
-
Acids: Azides react with acids to form highly toxic and explosive hydrazoic acid (HN₃).[2]
-
Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas and preventing azide solutions from coming into contact with metal pipes (B44673) or equipment.[2][4]
-
Halogenated Solvents: Solvents such as dichloromethane (B109758) and chloroform (B151607) can react with azides to form extremely unstable di- and tri-azidomethane, respectively.[2]
-
Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can lead to violent reactions.
Storage and Waste Disposal
-
Storage: Store azide-containing compounds in a cool, dry, and dark place, away from incompatible materials.[5] Synthesized organic azides should be stored at low temperatures (e.g., -18°C).[2] Containers should be clearly labeled with the compound name and appropriate hazard warnings.
-
Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled, and compatible container. Never mix azide waste with acidic waste.[2] Before disposal, it is best practice to quench the azide to a less hazardous form, such as an amine.
Quenching and Emergency Procedures
Quenching Protocols
Residual azides in reaction mixtures should be quenched before workup or disposal. A common and effective method involves the use of nitrous acid, which converts the azide to nitrogen gas.
Protocol for Quenching Sodium Azide:
This procedure must be performed in a chemical fume hood.
-
Dilution: Ensure the concentration of sodium azide in the aqueous solution does not exceed 5%.
-
Addition of Sodium Nitrite (B80452): To the stirred azide solution, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic (test with pH paper) and gas evolution ceases. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.
-
Verification: Test for the presence of excess nitrite using starch-iodide paper (a blue-black color indicates completion).
-
Neutralization and Disposal: Neutralize the quenched solution with a dilute base (e.g., NaOH) to a pH between 6 and 8 before disposal according to institutional guidelines.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Table 3: Emergency Procedures for Azide-Containing Compounds
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, carefully sweep up the material, avoiding dust formation. For liquid spills, absorb with a non-reactive absorbent. Decontaminate the area with a suitable solution (e.g., 10% sodium hydroxide (B78521) for sodium azide). Collect all contaminated materials in a designated hazardous waste container. |
| Large Spill | Evacuate the area immediately. Alert others and prevent entry. Contact your institution's emergency response team. |
Key Experimental Applications and Protocols
Azide-containing chemical probes are central to a variety of powerful techniques in chemical biology. The following sections provide an overview of key applications and representative experimental protocols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the archetypal "click chemistry" reaction, is widely used for its high efficiency, specificity, and biocompatibility under controlled conditions. It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.
Table 4: Comparative Kinetics of CuAAC and SPAAC
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| CuAAC | 1 - 100 | Fast kinetics, high yields, versatile.[6] | Requires a copper catalyst which can be cytotoxic.[7] |
| SPAAC | 10⁻³ - 1 | Copper-free, highly biocompatible for in vivo studies. | Generally slower than CuAAC, bulky cyclooctynes can be sterically demanding.[6] |
Experimental Protocol: In Vitro Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing an azide-modified amino acid with an alkyne-functionalized fluorescent dye.
-
Prepare Stock Solutions:
-
Azide-labeled protein: 1 mg/mL in phosphate-buffered saline (PBS).
-
Alkyne-fluorophore: 10 mM in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 50 mM in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
-
Sodium ascorbate (B8700270): 100 mM in water (freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the azide-labeled protein solution with 2 µL of the alkyne-fluorophore stock solution.
-
Add 1 µL of the TCEP stock solution to reduce any disulfide bonds that may interfere with the reaction.
-
Add 1 µL of the TBTA stock solution. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Add 1 µL of the CuSO₄ stock solution.
-
-
Initiate the Reaction:
-
Add 1 µL of the freshly prepared sodium ascorbate stock solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Gently vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning to visualize the fluorescently tagged protein.
-
Workflow for In Vitro Protein Labeling via CuAAC
Caption: A generalized workflow for in vitro protein labeling using CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide. This bioorthogonal reaction is ideal for applications in living systems where the toxicity of copper is a concern.
Experimental Protocol: Live Cell Surface Glycan Labeling via SPAAC
This protocol describes the metabolic labeling of cell surface glycans with an azido (B1232118) sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate.
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing 25-50 µM of an azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the azido sugar into their cell surface glycans.
-
-
Labeling with Cyclooctyne-Dye:
-
Wash the cells gently with PBS to remove any unincorporated azido sugar.
-
Incubate the cells with a solution of a cyclooctyne-fluorophore conjugate (e.g., 5-10 µM DBCO-fluorophore) in a serum-free medium for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the excess cyclooctyne-fluorophore.
-
The cells are now ready for imaging by fluorescence microscopy.
-
Signaling Pathway: Investigating GPCR Trafficking
Azide-containing probes, in conjunction with SPAAC, can be used to study the trafficking and internalization of G-protein coupled receptors (GPCRs). For example, a GPCR can be metabolically labeled with an azido sugar, and its movement upon ligand binding can be tracked using a fluorescent cyclooctyne.
Caption: GPCR signaling and trafficking visualized with azide probes.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule or other ligand. A photoaffinity probe consists of the ligand of interest derivatized with a photoreactive group (e.g., an aryl azide) and often a reporter tag (e.g., an alkyne for subsequent click chemistry).
Experimental Protocol: Target Identification using a Photoaffinity Probe
-
Probe Incubation:
-
Incubate the photoaffinity probe with a cell lysate or live cells to allow it to bind to its target protein(s).
-
-
UV Crosslinking:
-
Irradiate the sample with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target.
-
-
Lysis and Enrichment (if applicable):
-
If live cells were used, lyse the cells to release the protein complexes.
-
If the probe contains a reporter tag like biotin (B1667282) (or an alkyne that can be "clicked" to an azide-biotin), the covalently labeled protein can be enriched using streptavidin-coated beads.
-
-
Identification:
-
The enriched protein is then identified using mass spectrometry-based proteomics.
-
Logical Workflow for Photoaffinity Labeling
Caption: A logical workflow for target identification using photoaffinity labeling.
Conclusion
Azide-containing chemical probes are powerful reagents that have significantly advanced our ability to study biological systems. However, their energetic nature demands a comprehensive understanding of their safe handling and application. By adhering to the principles of hazard assessment, implementing robust safety protocols, and following established experimental guidelines, researchers can confidently and safely harness the full potential of these versatile tools to drive scientific discovery. This guide serves as a foundational resource, and it is imperative that all users consult the Safety Data Sheet (SDS) for each specific azide compound and adhere to their institution's safety policies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fundamental Principles of Click Chemistry in Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology, drug discovery, and biomedical research, the ability to precisely and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, represents a class of chemical reactions that are rapid, high-yielding, and biocompatible.[1][2][3][4] These reactions have emerged as a powerful tool for a wide range of applications, from biomolecule labeling and detection to the synthesis of antibody-drug conjugates (ADCs) and the development of novel therapeutic agents.[5][6][7] This technical guide provides a comprehensive overview of the core principles of click chemistry, with a focus on its application in biological systems. We will delve into the most prominent click reactions, provide detailed experimental protocols, and present quantitative data to aid researchers in harnessing the power of this versatile chemical toolbox.
Core Principles of Click Chemistry
The philosophy of click chemistry is centered around a set of criteria that define an ideal chemical reaction for molecular assembly. These reactions are characterized by:
-
High Yields: Click reactions consistently produce high yields of the desired product, often approaching quantitative conversion.[6][8]
-
Bioorthogonality: The reacting functional groups are inert to the vast array of functional groups present in biological systems, preventing unwanted side reactions.[8][9]
-
Mild Reaction Conditions: These reactions proceed under benign conditions, typically in aqueous environments and at or near physiological pH and temperature, ensuring the stability and function of sensitive biomolecules.[8][10]
-
Simple Product Isolation: The high efficiency and clean nature of click reactions often mean that the product can be easily isolated without the need for extensive purification techniques like chromatography.[3][4]
-
Thermodynamic Driving Force: A large thermodynamic driving force, typically greater than 20 kcal/mol, ensures that the reaction proceeds to completion.
-
Readily Available Starting Materials: The reactants and catalysts used in click chemistry are generally easy to synthesize or are commercially available.[3]
The most prominent examples of click chemistry reactions used in biology are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Click Chemistry Reactions in Biology
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[3][11]
Mechanism of CuAAC
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
The use of a copper catalyst necessitates the inclusion of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in its active Cu(I) oxidation state, and a chelating ligand, like THPTA, to stabilize the copper ion and prevent cellular toxicity.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[5][13] The relief of ring strain provides the thermodynamic driving force for the reaction.
Mechanism of SPAAC
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
SPAAC is generally slower than CuAAC but offers the significant advantage of being truly bioorthogonal, making it ideal for in vivo applications.[14]
Quantitative Data on Click Chemistry Reactions
The efficiency and kinetics of click chemistry reactions are critical parameters for their successful application. The following table summarizes key quantitative data for the most common click reactions used in biology.
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| CuAAC | Terminal Alkyne + Azide | 10 - 100[13] | Fast kinetics, small bioorthogonal tags | Requires copper catalyst (potential toxicity) |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻² - 1[13] | Copper-free, highly bioorthogonal | Slower kinetics, bulkier alkyne tags |
| IEDDA | Tetrazine + trans-Cyclooctene | 1 - 10⁶[13][14] | Extremely fast kinetics, bioorthogonal | Tetrazine can be unstable |
Experimental Protocols
Detailed and reliable protocols are essential for the successful implementation of click chemistry in a research setting.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins in Cell Lysates
This protocol describes the labeling of azide- or alkyne-modified proteins in a cell lysate with a corresponding fluorescent probe.
Materials:
-
Azide- or alkyne-modified protein lysate (1-5 mg/mL)
-
Fluorescent alkyne or azide detection reagent (e.g., AFDye 488 Azide)
-
100 mM THPTA ligand solution in water
-
20 mM Copper(II) sulfate (B86663) (CuSO₄) solution in water
-
300 mM Sodium ascorbate solution in water (freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microfuge tube, combine the following:
-
50 µL of protein lysate
-
100 µL of PBS buffer
-
4 µL of the azide or alkyne detection reagent (final concentration ~20 µM)[2]
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex.[2]
-
Add 10 µL of 20 mM CuSO₄ solution and vortex.[2]
-
To initiate the reaction, add 10 µL of 300 mM freshly prepared sodium ascorbate solution and vortex immediately.[2]
-
Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.[2]
-
Protein Precipitation (for purification):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[2]
-
Add 150 µL of chloroform and vortex.[2]
-
Add 400 µL of deionized water and vortex.[2]
-
Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.[2]
-
Add 450 µL of methanol, vortex, and centrifuge again to pellet the protein.[2]
-
Discard the supernatant and air-dry the protein pellet for at least 15 minutes.[2]
-
-
The labeled protein pellet is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Antibodies
This protocol details the site-specific labeling of an antibody fragment containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized probe.[1][15]
Materials:
-
Purified azide-modified antibody fragment (e.g., HerFab-L177AF) at a concentration of 10 µM in phosphate (B84403) buffer.[15]
-
Cyclooctyne-functionalized probe (e.g., Cy5.5-azadibenzocyclooctyne) at a concentration of 200 µM in water.[15]
-
Centrifugal filter spin column (e.g., 30 kDa MWCO).
-
LDS protein sample buffer.
Procedure:
-
In a microcentrifuge tube, add 10 µL of the 10 µM azide-modified antibody fragment solution.[15]
-
Add 20 µL of the 200 µM cyclooctyne-probe solution.[15]
-
Cover the reaction vessel with aluminum foil to protect it from light.
-
Incubate the reaction for 6 hours at 37 °C.[15]
-
Purification:
-
Analysis:
Visualization of Workflows and Logical Relationships
General Workflow for Bioconjugation using Click Chemistry
The following diagram illustrates a typical workflow for labeling a biomolecule of interest using click chemistry.
Caption: A generalized workflow for biomolecule labeling using click chemistry.
Decision Tree for Selecting a Click Chemistry Reaction
Choosing the appropriate click chemistry reaction is crucial for experimental success. This decision tree provides guidance based on the experimental context.
Caption: A decision-making guide for selecting the appropriate click chemistry reaction.
Conclusion
Click chemistry has revolutionized the way scientists approach the modification and study of biological molecules. Its simplicity, efficiency, and biocompatibility have made it an indispensable tool in chemical biology, drug discovery, and materials science.[2][13] By understanding the fundamental principles of reactions like CuAAC and SPAAC, and by following robust experimental protocols, researchers can effectively leverage this powerful chemical ligation strategy to advance their scientific pursuits. As new click reactions and applications continue to be developed, the impact of this elegant chemical concept on biology and medicine is set to grow even further.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. interchim.fr [interchim.fr]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
Methodological & Application
Application Notes and Protocols for 18-Azido-Stearic Acid Metabolic Labeling of Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 18-Azido-stearic acid (18-AzSA) for the metabolic labeling of fatty acylated proteins and lipids in mammalian cells. This technique enables the investigation of fatty acid metabolism, localization, and the identification of proteins undergoing this post-translational modification. The protocol is based on the metabolic incorporation of 18-AzSA, a bioorthogonal analog of stearic acid, into cellular pathways, followed by detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Principle of the Technology
Metabolic labeling with 18-AzSA leverages the cell's natural lipid metabolic pathways. Cells are incubated with 18-AzSA, which is recognized by cellular enzymes and incorporated into lipids and post-translationally attached to proteins (acylation). The azido (B1232118) group on the fatty acid serves as a bioorthogonal chemical handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary alkyne-containing reporter molecule in a click chemistry reaction. This reporter can be a fluorophore for imaging, a biotin (B1667282) tag for enrichment and proteomic analysis, or other tags for various downstream applications.
Key Applications
-
Visualization of Fatty Acylation: Imaging the subcellular localization of acylated proteins and lipids.
-
Proteomic Profiling: Identification of novel fatty-acylated proteins through enrichment and mass spectrometry.
-
Studying Lipid Metabolism: Tracing the metabolic fate of stearic acid within the cell.
-
Drug Discovery: Screening for inhibitors of enzymes involved in fatty acylation.
Quantitative Data Summary
The optimal conditions for metabolic labeling can vary depending on the cell type and experimental goals. The following table provides recommended starting concentrations and incubation times, which should be empirically optimized for each specific system.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 20 - 100 µM[1] | Start with 20-50 µM to minimize potential cytotoxicity. Higher concentrations may increase signal but should be evaluated for cell health. |
| Incubation Time | 1 - 6 hours[1][2] | Shorter times (1-2 hours) are often sufficient for labeling dynamic acylation. Longer times may be needed for proteins with slower turnover. |
| Cell Density | 70-80% Confluency | Ensure cells are in a logarithmic growth phase for active metabolism. |
| Serum in Media | Use lipid-depleted serum (e.g., charcoal-stripped) | To reduce competition from endogenous fatty acids present in fetal bovine serum[1]. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is not readily soluble in aqueous media. A concentrated stock solution in an organic solvent is required.
-
Reagents:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Warm the solution gently (e.g., at 37°C) and vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Metabolic Labeling of Cultured Cells
This protocol is for labeling adherent cells in a 6-well plate format. Adjust volumes accordingly for other formats.
-
Reagents and Materials:
-
Cultured cells at 70-80% confluency
-
Complete cell culture medium
-
Culture medium with lipid-depleted serum (e.g., 2% charcoal/dextran filtered FBS)[1]
-
50 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
One day before labeling, seed cells to achieve 70-80% confluency on the day of the experiment.
-
On the day of labeling, aspirate the complete medium and wash the cells once with warm PBS.
-
Add pre-warmed culture medium containing lipid-depleted serum to the cells.
-
Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control plate with an equivalent amount of DMSO.
-
Incubate the cells for the desired time (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
After incubation, proceed immediately to cell harvesting and lysis or fixation for imaging.
-
Cell Harvesting and Lysis (for Proteomics)
-
Reagents and Materials:
-
Ice-cold PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the culture plate on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. The lysate is now ready for protein quantification and the click chemistry reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is for labeling the azide-modified proteins in the cell lysate with an alkyne-containing reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin).
-
Reagents:
-
Protein lysate containing 18-AzSA labeled proteins
-
Alkyne-reporter stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 2 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water, freshly prepared)
-
-
Procedure:
-
To 50 µL of protein lysate (containing ~50-100 µg of protein), add the following reagents in order:
-
1 µL of 10 mM alkyne-reporter
-
1 µL of 50 mM TCEP
-
2.5 µL of 2 mM TBTA
-
1 µL of 50 mM CuSO₄
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
The labeled proteins are now ready for downstream analysis.
-
Downstream Analysis
Fluorescence Microscopy Imaging
-
Metabolic Labeling: Label cells with 18-AzSA as described in Protocol 2.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes (for intracellular targets).
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 4, using an alkyne-fluorophore.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Enrichment and Proteomic Analysis
-
Metabolic Labeling and Lysis: Follow Protocols 2 and 3.
-
Click Reaction with Alkyne-Biotin: Perform the click reaction as in Protocol 4, using an alkyne-biotin reporter.
-
Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture the labeled proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
-
-
Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS to identify the 18-AzSA-labeled proteins.
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Mechanism of metabolic labeling and bioorthogonal detection.
References
Application Notes and Protocols for Studying Protein Palmitoylation Using 18-Azido-stearic Acid Analogs
Introduction
Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage. This lipidation plays a crucial role in regulating protein trafficking, localization, stability, and interaction with other proteins, thereby influencing a myriad of cellular processes.[1][2] Dysregulation of protein palmitoylation has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2]
The study of protein palmitoylation has been significantly advanced by the development of chemical biology tools, particularly bioorthogonal fatty acid analogs. While traditional methods relied on radioactive labeling with [3H]-palmitate, newer techniques utilize fatty acid analogs containing a bioorthogonal handle, such as an azide (B81097) or an alkyne group.[3] These analogs are metabolically incorporated into proteins by the cell's own enzymatic machinery. The bioorthogonal handle then allows for the specific and efficient attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry, a highly selective and biocompatible reaction.[4][5] This approach enables the visualization, enrichment, and identification of palmitoylated proteins with high sensitivity and specificity.
This document provides detailed application notes and protocols for the use of fatty acid analogs, exemplified by the conceptual use of an azido-stearic acid probe, to study protein palmitoylation in a research setting. The protocols are based on established methods using similar alkyne- and azide-containing fatty acid analogs.[3][6]
Application Notes
The metabolic labeling of proteins with azido-fatty acid analogs followed by click chemistry has several key applications in studying protein palmitoylation:
-
Global Profiling of Palmitoylated Proteins: This technique allows for the identification of the "palmitoylome" in different cell types or tissues. By coupling the metabolically incorporated azide to a biotin (B1667282) tag, palmitoylated proteins can be enriched and subsequently identified by mass spectrometry.[7][8]
-
Studying the Dynamics of Palmitoylation: The reversible nature of S-palmitoylation means that proteins can undergo cycles of palmitoylation and depalmitoylation. Pulse-chase experiments using azido-fatty acid analogs can be employed to monitor the rates of palmitate turnover on specific proteins, providing insights into the regulation of their function.[3][8]
-
Validation of Palmitoylation Targets: Putative palmitoylated proteins identified through other means can be validated using this method. The incorporation of the azido-fatty acid can be detected by in-gel fluorescence after click chemistry with a fluorescent azide- or alkyne-reporter, confirming that the protein of interest is indeed palmitoylated.[7]
-
Quantitative Analysis of Palmitoylation Changes: In combination with stable isotope labeling by amino acids in cell culture (SILAC), this method allows for the quantitative comparison of protein palmitoylation levels between different experimental conditions (e.g., drug treatment vs. control).[8] This can reveal how signaling pathways or disease states affect protein palmitoylation.
Experimental Protocols
Herein, we provide detailed protocols for the metabolic labeling of cells with an 18-azido-stearic acid analog, subsequent click chemistry reaction, and analysis of labeled proteins.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of an azido-fatty acid analog into cellular proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (or a similar azido-fatty acid analog)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Plate mammalian cells and grow them to 70-80% confluency in their appropriate complete culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. For labeling, dilute the stock solution into a serum-free medium containing fatty acid-free BSA to the desired final concentration (typically 25-100 µM).
-
Metabolic Labeling: Remove the complete culture medium from the cells and wash them once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 4-8 hours at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and should be determined empirically.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer may depend on the downstream application. For enrichment of membrane proteins, a hypotonic lysis buffer followed by ultracentrifugation is recommended.
Protocol 2: Click Chemistry Reaction for Protein Labeling
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the azide-modified proteins.
Materials:
-
Cell lysate containing azide-labeled proteins
-
Reporter tag with a terminal alkyne (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Cell lysate (e.g., 50 µg of protein)
-
Alkyne-reporter tag (final concentration typically 25-100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for Analysis: After the reaction, the proteins can be precipitated using acetone (B3395972) or chloroform/methanol. Alternatively, for direct analysis by SDS-PAGE, add 4X SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol is for the enrichment of palmitoylated proteins that have been labeled with biotin via click chemistry.
Materials:
-
Biotin-labeled cell lysate from Protocol 2
-
Streptavidin-agarose beads
-
Lysis buffer with 1% SDS
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Binding to Streptavidin Beads: Add streptavidin-agarose beads to the biotin-labeled cell lysate. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS is recommended (e.g., 1% SDS, 0.5% SDS, 0.1% SDS, followed by PBS).
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, the eluted proteins can be subjected to in-gel digestion and mass spectrometry analysis.
Data Presentation
The following tables represent example data that could be generated from a quantitative proteomics experiment using SILAC in combination with azido-fatty acid labeling to compare protein palmitoylation in control versus treated cells.
Table 1: Identification and Quantification of Differentially Palmitoylated Proteins
| Protein ID | Gene Name | Description | Log2 Fold Change (Treated/Control) | p-value |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 1.85 | 0.001 |
| P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 1.52 | 0.005 |
| Q03135 | FLOT1 | Flotillin-1 | -1.23 | 0.012 |
| P08107 | SRC | Proto-oncogene tyrosine-protein kinase Src | 1.98 | <0.001 |
| P27361 | LAT | Linker for activation of T-cells | 0.89 | 0.045 |
Table 2: Validation of Novel Palmitoylation Targets
| Protein ID | Gene Name | Validation Method | Result | Reference |
| Q9Y286 | ZDHHC5 | In-gel fluorescence after click chemistry | Confirmed | [7] |
| P35222 | CALX | Acyl-biotin exchange assay | Confirmed | [7] |
| O15530 | IFITM3 | Immunoprecipitation followed by click chemistry | Confirmed | N/A |
Mandatory Visualization
Below are diagrams created using the DOT language to visualize the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for profiling protein palmitoylation.
Caption: Role of palmitoylation in G protein signaling.
References
- 1. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels [mdpi.com]
- 2. S-Palmitoylation as a Functional Regulator of Proteins Associated with Cisplatin Resistance in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 18-Azido-Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed by K.B. Sharpless.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[2] The CuAAC reaction is broadly applicable in drug discovery, bioconjugation, and materials science.[1]
18-Azido-stearic acid is a valuable building block that incorporates a long hydrophobic alkyl chain with a terminal azide group. This structure makes it an ideal candidate for introducing a lipid moiety to various molecules of interest, such as peptides, proteins, fluorescent dyes, or drug molecules, through the CuAAC reaction. The resulting conjugates have applications in the development of lipopeptides, targeted drug delivery systems, and probes for studying biological membranes and lipid metabolism.
These application notes provide detailed protocols and guidelines for performing the CuAAC reaction with this compound.
Reaction Principle
The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal azide of this compound and a terminal alkyne-functionalized molecule to exclusively form the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[2] To enhance the reaction rate and prevent oxidative side reactions, a copper-chelating ligand is often employed.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides representative reaction conditions and expected yields for the CuAAC reaction of this compound with a model alkyne. Please note that these are starting points, and optimization may be necessary for specific substrates.
| Parameter | Condition A (Aqueous/Organic) | Condition B (Organic) |
| This compound | 1.0 eq | 1.0 eq |
| Alkyne Substrate | 1.2 eq | 1.2 eq |
| Copper Source | CuSO₄ (0.1 eq) | CuI (0.1 eq) |
| Reducing Agent | Sodium Ascorbate (0.5 eq) | N/A |
| Ligand | THPTA (0.5 eq) | None |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O (1:1) | THF or Dichloromethane |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Typical Yield | > 90% | > 85% |
Note: eq = equivalents. THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. The provided data is representative and may vary based on the specific alkyne substrate and reaction scale.
Experimental Protocols
Protocol 1: CuAAC of this compound in an Aqueous/Organic Solvent System (Recommended for Bioconjugation)
This protocol is suitable for the conjugation of this compound to water-soluble or partially water-soluble alkyne-containing molecules, such as peptides or small molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO) and deionized water
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Magnetic stirrer and stir bar (if applicable)
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve 3.26 mg of this compound in 1 mL of DMSO.
-
Alkyne-functionalized molecule (12 mM): Prepare a stock solution in DMSO or water.
-
Copper(II) Sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
THPTA (500 mM): Dissolve 217 mg of THPTA in 1 mL of deionized water.
-
Sodium Ascorbate (1 M): Prepare a fresh solution by dissolving 198 mg of sodium ascorbate in 1 mL of deionized water. This solution should be made immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired volume of the this compound stock solution.
-
Add the appropriate volume of the alkyne-functionalized molecule stock solution (to achieve 1.2 equivalents).
-
Add deionized water and/or DMSO to achieve a final reaction volume where the organic solvent content is between 25-50%.
-
In a separate tube, prepare the catalyst premix by adding 1 µL of the 100 mM CuSO₄ stock solution to 1 µL of the 500 mM THPTA stock solution. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the main reaction mixture.
-
Initiate the reaction by adding 5 µL of the freshly prepared 1 M sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecule conjugates, a standard aqueous work-up and column chromatography on silica (B1680970) gel may be appropriate.
-
For bioconjugates, purification can be achieved by size-exclusion chromatography, dialysis, or preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: CuAAC of this compound in an Organic Solvent
This protocol is suitable for alkyne-functionalized molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(I) iodide (CuI)
-
Solvents: Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the alkyne-functionalized molecule (1.2 eq).
-
Dissolve the reactants in the chosen anhydrous organic solvent (e.g., THF or DCM).
-
Add CuI (0.1 eq) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. Reaction times can be longer in the absence of an accelerating ligand (12-24 hours).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Signaling Pathways and Logical Relationships
The primary application of conjugating this compound is to introduce a lipid tail to a molecule of interest. This can be used, for example, to target a drug to the cell membrane or to study lipid-protein interactions. The diagram below illustrates the logical relationship of how a drug's localization can be altered through this conjugation.
Conclusion
The CuAAC reaction is a highly effective method for conjugating this compound to a wide range of alkyne-containing molecules. The protocols provided offer robust starting points for researchers in various fields. The resulting lipidated molecules have significant potential in drug development for enhancing membrane association, improving pharmacokinetic properties, and in chemical biology for probing cellular processes involving lipids. Careful optimization of reaction conditions for each specific substrate will ensure high yields and purity of the desired conjugate.
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent labeling of biomolecules in living cells without the need for toxic copper catalysts.[1][2] This "click chemistry" reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1][] The reaction is driven by the ring strain of the cyclooctyne, which allows it to proceed efficiently at physiological temperatures and pH.[1][2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1]
Due to its biocompatibility, high specificity, and rapid reaction kinetics, SPAAC has become an invaluable tool for a wide range of applications in live-cell imaging, including the study of protein synthesis and turnover, visualization of cell-surface glycans, and targeted drug delivery.[4][5] These application notes provide an overview of the principles of SPAAC, quantitative data to guide experimental design, and detailed protocols for common live-cell imaging applications.
Data Presentation: Quantitative Parameters for Live-Cell SPAAC
The success of a SPAAC experiment in live cells is dependent on several factors, including the choice of cyclooctyne, the concentration of the reactants, and the specific cellular environment. The following tables provide a summary of key quantitative data to aid in the design and optimization of your experiments.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| DIBO (Dibenzocyclooctynol) | 0.08 - 0.1 | Good reactivity and stability. | [1][6] |
| DBCO (Dibenzocyclooctyne) | - | Commonly used due to rapid kinetics and good stability in aqueous buffers. | [7] |
| BCN (Bicyclo[6.1.0]nonyne) | - | Fused cyclopropane (B1198618) ring enhances reaction rates. Less bulky than DBCO. | [8][9] |
| DIFO (Difluorinated cyclooctyne) | - | Electron-withdrawing fluorine atoms increase reactivity. | [8][10] |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | Among the fastest SPAAC reactions reported. | [11] |
Note: Reaction rates can vary based on the specific azide, solvent, and temperature.
Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell SPAAC Labeling
| Application | Reagent | Typical Concentration | Typical Incubation Time | References |
| Metabolic Glycan Labeling | Ac₄ManNAz (azide sugar) | 25-50 µM | 48 hours | [1] |
| Metabolic Glycan Labeling | DBCO-fluorophore | 20-50 µM | 15-30 minutes | [1] |
| Labeling of Newly Synthesized Proteins | L-azidohomoalanine (AHA) | 50 µM | 4 hours | [1] |
| Labeling of Newly Synthesized Proteins | Cyclooctyne-dye | 10 µM | 5-10 minutes | [1] |
| Site-Specific Protein Labeling | Cyclooctyne-dye | 0.5-50 µM | 10 minutes | [12] |
| Pulse-Chase Analysis (Cell Lysis) | Cyclooctyne-biotin | 10 µM | 1 hour (at room temp) | [1] |
Visualizations
Experimental Protocols
Here we provide detailed protocols for three common applications of SPAAC in live cells: metabolic labeling of cell surface glycoproteins, site-specific labeling of cell surface proteins, and a pulse-chase assay for measuring protein half-life.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.[1]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.[1]
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.[1]
-
If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.
-
Replace the PBS with pre-warmed imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol 2: Site-Specific Labeling of Cell Surface Proteins
This protocol outlines the labeling of a specific cell surface protein incorporating a non-canonical amino acid with an azide or alkyne handle through genetic code expansion.[13][14]
Materials:
-
Mammalian cells
-
Plasmids encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site, and the corresponding orthogonal aminoacyl-tRNA synthetase/tRNA pair.[13]
-
Non-canonical amino acid (ncAA) with an azide or alkyne handle.
-
Transfection reagent.
-
Complete cell culture medium.
-
Cyclooctyne- or azide-conjugated fluorophore.
-
PBS.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Transfection and ncAA Incorporation:
-
Co-transfect the cells with the plasmids for the protein of interest and the orthogonal synthetase/tRNA pair.
-
After 24 hours, replace the medium with fresh medium containing the ncAA.
-
Incubate for 24-48 hours to allow for protein expression and incorporation of the ncAA.
-
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore) in culture medium for 5-10 minutes at 37°C.[1]
-
-
Analysis:
Protocol 3: Pulse-Chase Assay to Determine Protein Half-Life
This protocol describes a method to measure the degradation rate of newly synthesized proteins using a pulse-chase strategy coupled with SPAAC.[1][15]
Materials:
-
Cells expressing the protein of interest.
-
Methionine-free medium.
-
L-azidohomoalanine (AHA).
-
Complete medium (containing methionine).
-
Cell lysis buffer.
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin).
-
Streptavidin beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the protein of interest.
Procedure:
-
Pulse Labeling:
-
Chase:
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells at each time point.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.[1]
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.[1]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities to determine the protein's half-life.[1]
-
Troubleshooting
-
Low labeling efficiency: Increase the concentration of the cyclooctyne-fluorophore or the incubation time. Ensure the azide-modified precursor was efficiently incorporated.
-
High background: Decrease the concentration of the cyclooctyne-fluorophore or the incubation time. Ensure thorough washing steps. Some cyclooctynes can react non-specifically with thiols, so control experiments without the azide precursor are recommended.[16]
-
Cell toxicity: Ensure the cyclooctyne-fluorophore is soluble and used at the lowest effective concentration. Reduce incubation time.
Conclusion
Strain-promoted azide-alkyne cycloaddition is a robust and versatile tool for live-cell imaging.[1] Its bioorthogonality and favorable kinetics have enabled a wide range of applications, from high-resolution imaging of cellular components to the development of novel therapeutic strategies.[1][5] By carefully selecting reagents and optimizing experimental conditions, researchers can effectively utilize SPAAC to gain valuable insights into complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 11. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 16. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for the Detection of S-Acylated Proteins using 18-Azido-stearic Acid and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acylation, the covalent attachment of fatty acids to cysteine residues via a thioester linkage, is a critical post-translational modification that regulates protein trafficking, localization, stability, and function. The dynamic nature of S-acylation makes it a key regulatory mechanism in numerous cellular processes and signaling pathways. Dysregulation of protein S-acylation has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
This document provides detailed application notes and protocols for the identification and quantification of S-acylated proteins using a powerful chemical biology approach. This method involves the metabolic incorporation of 18-azido-stearic acid, a bio-orthogonal chemical reporter, into proteins in living cells. The incorporated azide (B81097) group serves as a handle for the subsequent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." Biotinylated proteins can then be enriched and identified by mass spectrometry, enabling a global, unbiased profiling of the S-acyl proteome.
Principle of the Method
The workflow for the detection of S-acylated proteins using this compound and mass spectrometry can be summarized in four main steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and utilized by the cellular machinery as a substrate for protein S-acylation. This results in the incorporation of the azido-fatty acid into a subset of the proteome.
-
Cell Lysis and Click Chemistry: Following labeling, cells are lysed, and the proteome is extracted. The azide-modified proteins are then covalently tagged with an alkyne-biotin conjugate through a highly specific and efficient click chemistry reaction.
-
Enrichment of Biotinylated Proteins: The biotin-tagged proteins are selectively captured and enriched from the complex protein lysate using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched proteins are eluted from the beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Data Presentation
The following tables present a summary of quantitative proteomics data from a study investigating differential S-acylation with fatty acid analogs of different chain lengths. While this specific study utilized 15-azido-pentadecanoic acid (C15-az) and 17-azido-heptadecanoic acid (C17-az), the data presentation format is directly applicable to experiments using this compound. The data highlights the identification of known and novel S-acylated proteins and demonstrates the ability of this method to quantify changes in acylation levels.
Table 1: Identification of S-acylated proteins by metabolic labeling with azido-fatty acid analogs.
| Protein Accession | Gene Symbol | Protein Name | Number of Unique Peptides (C15-az) | Number of Unique Peptides (C17-az) |
| P63000 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 12 | 15 |
| P04049 | ANXA2 | Annexin A2 | 10 | 12 |
| Q06830 | FLOT1 | Flotillin-1 | 8 | 10 |
| P21580 | F2R | Proteinase-activated receptor 1 | 7 | 9 |
| P35579 | LCK | Tyrosine-protein kinase Lck | 6 | 8 |
| O00567 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 5 | 7 |
| P08107 | H-RAS | GTPase HRas | 5 | 6 |
| P61224 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 4 | 5 |
| Q9Y2B2 | TFRC | Transferrin receptor protein 1 | 3 | 4 |
| P02768 | ALB | Serum albumin | 2 | 3 |
Note: This table is an illustrative example based on published data and should be adapted for your specific experimental results.
Table 2: Quantitative comparison of protein S-acylation with C15-azido and C17-azido fatty acids using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
| Protein Accession | Gene Symbol | Protein Name | log2 (Heavy/Light Ratio) C15-az vs. Control | log2 (Heavy/Light Ratio) C17-az vs. Control |
| P63000 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 3.5 | 3.8 |
| P04049 | ANXA2 | Annexin A2 | 3.2 | 3.5 |
| Q06830 | FLOT1 | Flotillin-1 | 3.1 | 3.4 |
| P21580 | F2R | Proteinase-activated receptor 1 | 2.9 | 3.2 |
| P35579 | LCK | Tyrosine-protein kinase Lck | 2.8 | 3.1 |
| O00567 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 2.6 | 2.9 |
| P08107 | H-RAS | GTPase HRas | 2.5 | 2.8 |
| P61224 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 2.3 | 2.6 |
| Q9Y2B2 | TFRC | Transferrin receptor protein 1 | 2.1 | 2.4 |
| P02768 | ALB | Serum albumin | 1.8 | 2.1 |
Note: This table demonstrates how quantitative data can be presented to compare the extent of labeling between different conditions. The values are for illustrative purposes.
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in the detection of S-acylated proteins using this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Labeling:
-
Remove the growth medium from the cells.
-
Add fresh, serum-free medium containing the desired final concentration of this compound (typically 10-50 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically for each cell line and experimental setup.
-
-
Cell Harvest:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO/t-butanol).
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protocol 3: Enrichment of Biotinylated Proteins
-
Protein Precipitation:
-
Precipitate the protein from the click chemistry reaction mixture by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
-
Solubilization and Enrichment:
-
Resuspend the protein pellet in a buffer containing 2% SDS.
-
Dilute the sample with a non-ionic detergent-containing buffer (e.g., PBS with 1% Triton X-100) to reduce the SDS concentration to below 0.2%.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 500 mM NaCl in PBS
-
Wash Buffer 3: 0.1% SDS, 0.5% NP-40, 250 mM LiCl in PBS
-
Wash Buffer 4: 50 mM Tris-HCl, pH 7.4
-
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) for 10 minutes.
-
Alternatively, for on-bead digestion, proceed directly to Protocol 4.
-
Protocol 4: Sample Preparation for Mass Spectrometry
-
In-gel or On-bead Digestion:
-
In-gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest or the entire lane. Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
On-bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Reduce and alkylate the proteins on the beads, then add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces or collect the supernatant from the on-bead digestion.
-
Desalt the peptides using a C18 StageTip or a similar desalting column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.
-
Specify the variable modifications for the specific fatty acid acylation (e.g., addition of the mass of this compound minus the mass of water).
-
Perform quantitative analysis based on label-free quantification (LFQ) or stable isotope labeling methods.
-
Mandatory Visualizations
Caption: Experimental workflow for S-acylated protein detection.
Caption: Click chemistry reaction for biotinylating S-acylated proteins.
Caption: Regulation of protein localization and signaling by S-acylation.
Application Note: Quantitative Profiling of Protein Stearoylation Using 18-Azido-Stearic Acid
Introduction Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates a vast array of cellular processes.[1][2] This modification significantly influences protein localization, stability, protein-protein interactions, and signaling activities.[1][3] Stearoylation, the attachment of an 18-carbon saturated fatty acid (stearic acid), plays a key role in modulating signaling pathways and protein trafficking. Aberrant acylation patterns have been linked to numerous diseases, including cancer and metabolic disorders, making the study of specific acylation events a promising area for drug development.[4][5]
The analysis of protein acylation presents challenges due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. To overcome these hurdles, a powerful chemoproteomic strategy has been developed that utilizes bioorthogonal chemical reporters.[2] This method employs fatty acid analogs, such as 18-Azido-stearic acid, which contain a chemically inert azide (B81097) group.[6]
This reporter is metabolically incorporated into proteins in living cells via the cell's natural biosynthetic pathways.[7][8] Following metabolic labeling, the azide handle allows for the specific and covalent attachment of a tag (e.g., biotin (B1667282) or a fluorophore) via a highly efficient and selective bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[9][10][11] This enables the enrichment and subsequent identification and quantification of stearoylated proteins using mass spectrometry (MS)-based proteomics.[12][7][13]
Quantitative approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to precisely compare the dynamics of protein stearoylation across different cellular states, treatments, or in comparison to other fatty acid modifications.[7] This application note provides a detailed protocol for the quantitative analysis of protein acylation using this compound, from metabolic labeling in cultured cells to proteomic data analysis.
Visualized Experimental Workflow
The overall workflow for quantitative acylation analysis involves several key stages, from introducing the chemical reporter to cells to the final mass spectrometry analysis and data interpretation.
Caption: Workflow for quantitative proteomics of protein acylation.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the incorporation of the azide-modified fatty acid into cellular proteins.
-
Cell Culture: Plate mammalian cells (e.g., HEK293, HeLa, MCF7) and grow to approximately 70-80% confluency in standard culture medium. For quantitative SILAC experiments, cells should be cultured for at least five passages in medium containing "heavy" or "medium" isotopes of lysine (B10760008) and arginine before labeling.[7]
-
Preparation of Labeling Medium:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in sterile PBS.
-
To prepare the labeling medium, first dilute the this compound stock solution into serum-free culture medium. Then, add the BSA solution to achieve a final concentration of 100 µM this compound and 0.5% BSA.
-
Incubate the medium at 37°C for at least 15 minutes to allow the fatty acid to complex with BSA.[14]
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 3-6 hours at 37°C in a CO₂ incubator. The optimal labeling time may vary depending on the cell type and protein of interest and should be determined empirically.[7][8][14]
-
-
Cell Harvest:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping into PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the lysis of labeled cells and the covalent tagging of azido-modified proteins with biotin.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 1% SDS in PBS with protease inhibitors).
-
Lyse the cells by sonication on ice until the lysate is no longer viscous.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine approximately 1 mg of protein lysate with the click chemistry reagents. For a 1 mL reaction, the final concentrations should be:
-
100 µM Alkyne-Biotin probe
-
1 mM Copper (II) Sulfate (CuSO₄)
-
1 mM TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent.
-
100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a copper-chelating ligand.
-
-
Add the reagents in the following order: protein lysate, alkyne-biotin, TCEP, TBTA, and finally CuSO₄.[11] Vortex briefly after adding each reagent.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[7][8]
-
Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion
This protocol covers the capture of tagged proteins and their preparation for mass spectrometry.
-
Protein Precipitation:
-
Precipitate the protein from the click reaction mixture by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes to pellet the protein. Discard the supernatant and air-dry the pellet.
-
-
Protein Solubilization and Enrichment:
-
Resuspend the protein pellet in a buffer containing 1% SDS in PBS.
-
Dilute the sample with lysis buffer (without SDS) to a final SDS concentration of 0.2%.
-
Add high-capacity streptavidin agarose (B213101) beads to the lysate and incubate overnight at 4°C with rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads sequentially with 0.5% SDS in PBS, 4 M Urea in 100 mM Tris-HCl, and 20% Acetonitrile to remove non-specifically bound proteins. Perform each wash three times.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 200 µL of 50 mM Ammonium Bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate for 20 minutes in the dark.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 80% acetonitrile/0.1% formic acid.
-
Combine the eluates, dry them in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.
-
Quantitative Data Presentation
Quantitative proteomics can reveal changes in protein stearoylation levels in response to stimuli, drug treatment, or disease. The table below presents example data from a SILAC experiment comparing stearoylation levels between a control state and a treated state.
| Protein ID | Gene Name | Acylated Peptide Sequence | SILAC Ratio (Treated/Control) | Regulation |
| P63000 | GNAI2 | GC TVLTSIGESLVEK | 2.85 | Upregulated |
| P01112 | HRAS | MTEYKLVVVGAGGVGKSALTIQLIQNHFVDEYDPTIEDSYRKQVVIDGETC LLDILDTAGQEEYSAMR | 0.45 | Downregulated |
| Q03164 | F263 | LSFGSC VAPFTLFLR | 3.12 | Upregulated |
| P04049 | ANXA2 | STVHEILC KLSLEGDHSTPPSAYGSVKAYTNFDAERDALNIETAIKTKGVDEVTIVNILTNRSNEQR | 1.05 | Unchanged |
| P08107 | GNAI3 | MGC TLSVEEKAASAR | 2.59 | Upregulated |
Signaling Pathway Visualization
Protein acylation is a well-established mechanism for controlling the subcellular localization of signaling proteins, often targeting them to the plasma membrane where they can engage with receptors and effector molecules.
Caption: S-Acylation promotes membrane localization and signaling.
References
- 1. Protein Acylation Analysis Service | Site-Specific LC-MS/MS Data - Creative Proteomics [creative-proteomics.com]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating 18-Azido-stearic Acid to Alkyne-Modified Beads for Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. Stearic acid (C18:0), a saturated fatty acid, has been shown to be involved in various cellular processes, and its aberrant acylation has been implicated in diseases such as cancer. The study of protein-stearic acid interactions is crucial for understanding these processes and for the development of novel therapeutics.
This application note provides a detailed protocol for the conjugation of 18-Azido-stearic acid, a functionalized analog of stearic acid, to alkyne-modified beads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. The resulting stearic acid-conjugated beads can be used as an affinity matrix to capture and identify stearic acid-binding proteins and their interacting partners from cell lysates in pulldown assays. Subsequent analysis by mass spectrometry can reveal novel protein targets and signaling pathways regulated by stearic acid acylation.
Principle
The workflow is based on the highly specific and efficient "click chemistry" reaction between an azide (B81097) group on the this compound and a terminal alkyne group on the modified agarose (B213101) or magnetic beads. This reaction forms a stable triazole linkage, covalently immobilizing the stearic acid onto the beads. The stearic acid-functionalized beads then serve as bait to capture proteins that interact with stearic acid from a cell lysate. The captured proteins are subsequently eluted and identified by downstream applications such as Western blotting or mass spectrometry.
Experimental Workflow
Materials and Reagents
Reagents for Conjugation
-
This compound
-
Alkyne-modified agarose or magnetic beads
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
t-Butanol
-
Ultrapure water
Reagents for Pulldown Assay
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt/pH-change buffer)
-
Bovine Serum Albumin (BSA) for blocking
Experimental Protocols
Protocol 1: Conjugation of this compound to Alkyne-Modified Beads
This protocol describes the covalent attachment of this compound to alkyne-modified agarose beads using CuAAC.
-
Preparation of Reagents:
-
This compound stock solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Gentle warming may be required for complete dissolution. Store at -20°C.
-
CuSO₄ stock solution (100 mM): Dissolve CuSO₄ in ultrapure water. Store at room temperature.
-
Sodium Ascorbate stock solution (100 mM): Prepare fresh by dissolving sodium ascorbate in ultrapure water.
-
THPTA stock solution (50 mM): Dissolve THPTA in ultrapure water. Store at -20°C.
-
Reaction Solvent: Prepare a 1:1 (v/v) mixture of t-butanol and ultrapure water.
-
-
Bead Preparation:
-
Transfer a desired amount of alkyne-modified agarose bead slurry (e.g., 1 mL of a 50% slurry) to a microcentrifuge tube.
-
Wash the beads three times with the reaction solvent (1:1 t-butanol/water) to equilibrate them. For each wash, centrifuge the beads at a low speed (e.g., 500 x g for 1 minute), discard the supernatant, and resuspend the beads in the reaction solvent.
-
-
Click Chemistry Reaction:
-
After the final wash, resuspend the beads in 500 µL of the reaction solvent.
-
Add 50 µL of the 10 mM this compound stock solution (final concentration ~1 mM).
-
In a separate tube, prepare the catalyst premix by adding 5 µL of 100 mM CuSO₄ to 25 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add the catalyst premix to the bead suspension.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate the reaction mixture for 4-16 hours at room temperature with gentle end-over-end rotation.
-
-
Washing the Conjugated Beads:
-
After incubation, centrifuge the beads and discard the supernatant.
-
Wash the beads extensively to remove unreacted reagents. Perform the following washes sequentially:
-
Three times with a 1:1 DMSO/water solution.
-
Three times with methanol.
-
Three times with PBS.
-
-
For each wash, use a sufficient volume to ensure thorough removal of contaminants.
-
-
Storage of Conjugated Beads:
-
After the final wash, resuspend the beads in PBS containing a preservative (e.g., 0.02% sodium azide) to a 50% slurry.
-
Store the stearic acid-conjugated beads at 4°C.
-
Protocol 2: Pulldown Assay to Identify Stearic Acid-Interacting Proteins
This protocol describes the use of the prepared stearic acid-conjugated beads to isolate interacting proteins from a cell lysate.
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Bead Equilibration and Blocking:
-
Transfer an appropriate amount of the stearic acid-conjugated bead slurry (e.g., 50 µL of a 50% slurry) to a microcentrifuge tube. As a negative control, use unconjugated alkyne-modified beads.
-
Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Block non-specific binding sites by incubating the beads with a blocking buffer (e.g., wash buffer containing 3% BSA) for 1 hour at 4°C with gentle rotation.
-
-
Binding of Interacting Proteins:
-
After blocking, wash the beads once with wash buffer.
-
Add the cell lysate (e.g., 1-2 mg of total protein) to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow for protein binding.
-
-
Washing:
-
After incubation, centrifuge the beads and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least five washes. For each wash, resuspend the beads in wash buffer, incubate for 5 minutes, centrifuge, and discard the supernatant.
-
-
Elution:
-
After the final wash, elute the bound proteins from the beads. The choice of elution buffer depends on the downstream application.
-
For SDS-PAGE and Western Blotting: Add 2X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
For Mass Spectrometry (native elution): Use a non-denaturing elution buffer. Options include a high-salt buffer (e.g., PBS with 1 M NaCl), a buffer with a pH shift (e.g., 0.1 M glycine, pH 2.5, followed by immediate neutralization), or a buffer containing a competitive ligand if applicable.
-
-
-
Analysis of Eluted Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein profile.
-
Perform Western blotting to detect specific proteins of interest.
-
For comprehensive identification of interacting partners, subject the eluted proteins to in-solution or in-gel digestion followed by mass spectrometry analysis.
-
Data Presentation
Quantitative data from the conjugation and pulldown experiments should be summarized for clear comparison. The following tables provide examples of how to present such data.
Table 1: Quantification of this compound Conjugation to Alkyne-Modified Beads
| Parameter | Method | Result |
| Ligand Density | Spectrophotometric analysis of a reporter molecule clicked to a sample of the beads. | e.g., 10-15 µmol of stearic acid per mL of settled beads |
| Conjugation Efficiency | Comparison of the amount of fatty acid in the reaction mixture before and after conjugation. | e.g., > 80% |
| Bead Capacity | Saturation binding experiment with a known stearic acid-binding protein. | e.g., 5-10 mg of BSA per mL of settled beads |
Note: The values in this table are illustrative and should be determined experimentally for each batch of conjugated beads.
Table 2: Summary of Pulldown Assay Results (Example)
| Bait | Protein Identified (by Mass Spectrometry) | Gene Symbol | UniProt ID | Peptide Count | % Coverage |
| Stearic Acid Beads | Guanine nucleotide-binding protein G(i) subunit alpha-1 | GNAI1 | P63096 | 15 | 35 |
| Stearic Acid Beads | Fatty acid-binding protein, epidermal | FABP5 | Q01469 | 12 | 40 |
| Control Beads | - | - | - | - | - |
Signaling Pathway Visualization
Protein S-acylation with stearic acid can influence major signaling pathways. For instance, the S-acylation of GNAI proteins with oleate (B1233923) (derived from stearate) can alter their subcellular localization and attenuate Epidermal Growth Factor Receptor (EGFR) signaling.[1] This provides a mechanism by which fatty acid metabolism can regulate cell signaling and growth.
Conclusion
The methods described in this application note provide a robust framework for the preparation of stearic acid-conjugated beads and their application in pulldown assays to identify and study proteins that interact with this important fatty acid. This approach is a valuable tool for researchers in cell biology, pharmacology, and drug discovery to elucidate the roles of protein acylation in health and disease.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using 18-Azido-stearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of proteins using 18-Azido-stearic acid, a powerful technique for studying protein acylation and its role in cellular processes. This method utilizes bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to covalently attach fluorescent probes to proteins that have been metabolically labeled with this compound. This approach offers a non-radioactive, robust, and highly specific alternative for visualizing and quantifying protein lipidation.
Principle of the Method
The workflow for fluorescently labeling proteins with this compound involves two main stages. First, cultured cells are incubated with this compound, an analog of the natural saturated fatty acid, stearic acid. Cells take up this modified fatty acid and incorporate it into proteins through the endogenous post-translational modification machinery, primarily via S-acylation on cysteine residues. This process introduces a bioorthogonal azide (B81097) handle onto the target proteins.
In the second stage, the cell lysate containing the azide-labeled proteins is treated with a fluorescent probe that contains a terminal alkyne group. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This "click" reaction covalently attaches the fluorescent dye to the acylated protein, allowing for subsequent visualization and analysis.
Applications
-
Visualization of Protein Acylation: Fluorescently labeled proteins can be visualized directly in-gel after SDS-PAGE, providing a rapid and sensitive method to assess the overall level of protein acylation.
-
Identification of Acylated Proteins: By using an alkyne-functionalized biotin (B1667282) tag instead of a fluorophore, acylated proteins can be enriched from complex cell lysates for subsequent identification by mass spectrometry.[1]
-
Studying Dynamic Acylation: This method can be used to study the dynamics of protein acylation in response to various stimuli or inhibitors, providing insights into signaling pathways and cellular regulation.
-
Drug Discovery: The technique can be adapted for high-throughput screening of small molecules that modulate the activity of enzymes involved in protein acylation, such as palmitoyl-acyl transferases (PATs).
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (or analogs like 17-azidoheptadecanoic acid, C17-az)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Azido-Fatty Acid Stock Solution: Prepare a stock solution of this compound in DMSO. For working solutions, it is recommended to complex the fatty acid with BSA to enhance its solubility and delivery to cells.
-
Metabolic Labeling:
-
Incubation: Incubate the cells for a period ranging from 3 to 18 hours at 37°C in a CO2 incubator.[2][3] The optimal incubation time should be determined empirically for each cell type and experimental setup.
-
Cell Harvest:
-
Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping in PBS.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet.
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via Click Chemistry
This protocol details the copper-catalyzed click reaction to attach an alkyne-fluorophore to the azide-labeled proteins.
Materials:
-
Azide-labeled protein lysate from Protocol 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order:
-
50 µg of azide-labeled protein lysate
-
Alkyne-fluorophore (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
Adjust the final volume with PBS or lysis buffer.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein using a chloroform/methanol precipitation method.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer.
-
In-Gel Fluorescence Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
After fluorescence scanning, the gel can be stained with Coomassie Blue or other total protein stains to visualize the entire protein profile.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Metabolic Labeling | ||
| This compound Concentration | 50 - 100 µM | [2][3] |
| Incubation Time | 3 - 18 hours | [2][3] |
| Cell Types Used | HEK293T, HeLa, Jurkat, MCF7 | [2][3] |
| Click Chemistry Reaction | ||
| Protein Lysate Amount | 50 µg | [4] |
| Alkyne-Fluorophore Concentration | 100 µM | [4] |
| TCEP Concentration | 1 mM | [4] |
| TBTA Concentration | 100 µM | [4] |
| CuSO₄ Concentration | 1 mM | [4] |
| Reaction Time | 1 hour | [4] |
| Reaction Temperature | Room Temperature | [4] |
Visualizations
Caption: Experimental workflow for fluorescent labeling of proteins.
Caption: Metabolic incorporation of this compound into proteins.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 18-Azido-Stearic Acid Concentration for Cell Labeling
Welcome to the technical support center for 18-Azido-stearic acid (18-AzSA) cell labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of 18-AzSA for metabolic labeling of cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (18-AzSA) and how does it work for cell labeling?
A1: this compound is a modified version of the saturated fatty acid, stearic acid. It contains a bioorthogonal azido (B1232118) (-N3) group at the terminal end of its 18-carbon chain. Cells take up 18-AzSA and incorporate it into their lipid metabolism pathways, similar to natural stearic acid. This results in the "tagging" of various lipid species and acylated proteins with the azide (B81097) group. The incorporated azide then serves as a handle for "click chemistry," a highly specific and efficient reaction used to attach a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.
Q2: What is the recommended starting concentration of 18-AzSA for cell labeling?
A2: The optimal concentration of 18-AzSA can vary significantly depending on the cell type, cell density, and the specific experimental goals. Based on cytotoxicity data for unmodified stearic acid, a starting range of 10-50 µM is recommended for initial optimization experiments. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without inducing cellular toxicity.
Q3: How long should I incubate my cells with 18-AzSA?
A3: The optimal incubation time is also cell-type and experiment-dependent. A typical starting point is to incubate cells for 12-24 hours . Shorter incubation times may be sufficient for rapidly dividing cells or for labeling highly abundant lipids, while longer times may be necessary for slower-growing cells or for detecting low-abundance targets. A time-course experiment is recommended to determine the optimal incubation period for your specific system.
Q4: Can 18-AzSA be toxic to my cells?
A4: Like its unmodified counterpart, stearic acid, 18-AzSA can exhibit cytotoxicity at high concentrations. Studies on stearic acid have shown that concentrations above 50-100 µM can lead to growth inhibition and apoptosis in some cell lines. Therefore, it is essential to perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your labeling experiments to ensure that the chosen 18-AzSA concentration does not adversely affect your cells.
Q5: What is "click chemistry" and why is it used with 18-AzSA?
A5: Click chemistry refers to a set of biocompatible chemical reactions that are highly specific, efficient, and occur under mild conditions. The most common type used for 18-AzSA labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The azide group on the incorporated 18-AzSA reacts with an alkyne-containing reporter molecule (e.g., a fluorescent dye with a terminal alkyne) to form a stable triazole linkage. This allows for the specific attachment of the reporter molecule only to the molecules that have incorporated the 18-AzSA.
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient 18-AzSA Concentration | - Perform a dose-response experiment by titrating the 18-AzSA concentration (e.g., 10, 25, 50, 100 µM). - Ensure the 18-AzSA is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. |
| Inadequate Incubation Time | - Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal labeling duration for your cell type. |
| Poor Metabolic Incorporation | - Ensure cells are healthy and metabolically active during the labeling period. - Consider the specific lipid metabolism of your cell line; some cells may incorporate fatty acids more slowly than others. |
| Inefficient Click Chemistry Reaction | - Optimize the concentrations of the copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and the alkyne-reporter. - Use a copper-chelating ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity. - Ensure all click chemistry reagents are fresh and properly stored. |
| Degraded 18-AzSA or Click Reagents | - Use fresh or properly stored aliquots of 18-AzSA and click chemistry reagents. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excess Unbound 18-AzSA | - Thoroughly wash the cells with PBS or an appropriate buffer after the 18-AzSA incubation and before the click chemistry reaction. |
| Non-specific Binding of Alkyne-Reporter | - Reduce the concentration of the alkyne-reporter molecule. - Include a blocking step (e.g., with BSA) before adding the click chemistry reaction cocktail. - Perform the click reaction in a buffer containing a mild detergent (e.g., 0.1% Tween-20) to reduce non-specific binding. |
| Precipitation of Click Reagents | - Ensure all click chemistry reagents are fully dissolved before adding them to the reaction mixture. - Prepare fresh solutions of the copper catalyst and reducing agent for each experiment. |
| Autofluorescence of Cells | - Image an unlabeled control sample to determine the level of autofluorescence. - Use a fluorophore with an emission wavelength that is spectrally distinct from the autofluorescence of your cells. |
Issue 3: Cell Death or Altered Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| 18-AzSA Cytotoxicity | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of 18-AzSA concentrations to determine the maximum non-toxic concentration. - Reduce the 18-AzSA concentration and/or the incubation time. |
| Toxicity of Click Chemistry Reagents | - Copper can be toxic to cells. Use a copper-chelating ligand (e.g., THPTA) to minimize its toxicity. - Reduce the concentration of the copper catalyst. - Thoroughly wash the cells after the click chemistry reaction. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve 18-AzSA is below the toxic threshold for your cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol provides a framework for determining the optimal 18-AzSA concentration for your specific cell type and experimental conditions.
Materials:
-
This compound (18-AzSA)
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates (or other suitable culture vessels)
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
-
Alkyne-fluorophore for click chemistry
-
Click chemistry reagents (CuSO4, reducing agent, copper ligand)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a stock solution of 18-AzSA: Dissolve 18-AzSA in DMSO to a final concentration of 10 mM.
-
Seed cells: Plate your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Prepare a dilution series of 18-AzSA: Prepare a series of dilutions of the 18-AzSA stock solution in complete culture medium to achieve final concentrations ranging from 0 µM (control) to 100 µM (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Treat cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 18-AzSA.
-
Incubate: Incubate the cells for your desired labeling time (e.g., 24 hours).
-
Assess cell viability: In a parallel set of wells, perform a cell viability assay according to the manufacturer's instructions.
-
Perform click chemistry:
-
Wash the cells twice with PBS.
-
Prepare the click chemistry reaction cocktail containing the alkyne-fluorophore, copper sulfate, a reducing agent, and a copper ligand in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Analyze the signal:
-
Image the cells using a fluorescence microscope with the appropriate filter set for your chosen fluorophore.
-
Quantify the fluorescence intensity using image analysis software or a fluorescence plate reader.
-
-
Determine the optimal concentration: Plot the fluorescence intensity and cell viability against the 18-AzSA concentration. The optimal concentration will be the one that provides a strong fluorescence signal with minimal impact on cell viability.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low labeling signal.
Caption: Pathway of 18-AzSA labeling and detection.
Technical Support Center: Troubleshooting Low Signal in Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or no signal in a click chemistry reaction?
Low signal in click chemistry reactions can stem from several factors, including:
-
Inactive Copper Catalyst (CuAAC): The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Copper(I) (Cu(I)). This can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]
-
Reagent Quality and Degradation: Impurities in azide (B81097) or alkyne reagents can lead to poor reaction efficiency.[1][3] Additionally, reagents like sodium ascorbate (B8700270) (a common reducing agent) can degrade if not stored properly or if solutions are not freshly prepared.[2] Fluorescent dyes used as tags are also susceptible to photobleaching if not protected from light.[4]
-
Interfering Substances: Components in the reaction buffer or sample can inhibit the reaction. For CuAAC, substances that chelate copper, such as Tris buffer, or high concentrations of thiols (e.g., from DTT) can interfere with the catalyst.[2][4]
-
Steric Hindrance: If the azide or alkyne group is located in a sterically hindered position within a biomolecule, it may be inaccessible to the other reactant, leading to an inefficient reaction.[1][2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, low reactant concentrations, inappropriate solvent, or non-optimal pH can all contribute to low product yield.[1][2] Click reactions are concentration-dependent, and very dilute solutions can result in poor yields.[2]
Q2: How can I determine if my copper catalyst is the problem in a CuAAC reaction?
To maintain the active Cu(I) state of the copper catalyst, it is crucial to use a reducing agent, such as sodium ascorbate.[1][5] It is also beneficial to degas your solvents to remove dissolved oxygen.[2] The use of a copper-chelating ligand, such as THPTA or BTTAA, can stabilize the Cu(I) catalyst and protect it from oxidation.[1][6] A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.[2] If you suspect an issue with your catalyst, preparing fresh solutions of sodium ascorbate and ensuring the correct ligand-to-copper ratio are good starting points for troubleshooting.[2]
Q3: What is the difference between CuAAC and SPAAC, and when should I choose one over the other?
The primary difference lies in the requirement of a copper catalyst.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to join an azide and a terminal alkyne.[5][7] It is a highly efficient and versatile reaction.[8]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that uses a strained cyclooctyne (B158145), which reacts with an azide without the need for a catalyst.[9][10]
When to choose which:
-
Use CuAAC for many standard applications where copper toxicity is not a concern. It is generally faster and uses less expensive reagents.
-
Choose SPAAC for in vivo or live-cell applications where the cytotoxicity of the copper catalyst is a concern.[9][10] It also simplifies purification as there is no need to remove residual copper.[9]
Troubleshooting Guide: Low or No Product Yield
This section addresses specific issues that may arise during your click chemistry experiments, leading to low or no signal.
Issue: My CuAAC reaction is yielding little to no product.
This is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
-
Potential Cause 1: Inactive Copper Catalyst
-
Solution: The active catalyst for click chemistry is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[1] Ensure you are using a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[1][5] It is also beneficial to degas your solvents and work under an inert atmosphere if possible.[1] The use of copper-stabilizing ligands like THPTA is highly recommended.[8] A 5:1 ligand-to-copper ratio is often suggested.[2]
-
-
Potential Cause 2: Reagent Quality or Degradation
-
Solution: Use high-purity reagents and solvents.[1] If you suspect impurities, consider purifying your starting materials.[1] Prepare fresh solutions of sodium ascorbate for each experiment, as it readily oxidizes in solution.[2] Ensure your azide and alkyne probes have not degraded during storage; store them as recommended by the manufacturer, typically protected from light and moisture.[4]
-
-
Potential Cause 3: Incorrect Reagent Stoichiometry
-
Solution: While a 1:1 ratio of azide to alkyne is often a good starting point, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can help drive the reaction to completion.[1] For bioconjugation, it's common to use a 2- to 10-fold molar excess of the azide probe over the alkyne-labeled protein.[2]
-
-
Potential Cause 4: Interfering Substances in the Buffer
-
Solution: Avoid Tris-based buffers as the amine groups can chelate copper.[2] Buffers like PBS or HEPES are generally preferred.[2] If your sample contains high concentrations of thiols (e.g., from DTT), consider removing them by dialysis or buffer exchange before the click reaction.[2] Alternatively, you can pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]
-
-
Potential Cause 5: Steric Hindrance
-
Solution: If the azide or alkyne is buried within the structure of a biomolecule, the click reaction may be inefficient.[2] Consider performing the reaction under denaturing conditions (e.g., in the presence of 1% SDS), if compatible with your downstream application.[2] For sterically hindered small molecules, increasing the reaction time or temperature may be necessary.[1]
-
Issue: My SPAAC reaction has a low yield.
While SPAAC avoids issues with copper catalysts, other factors can lead to low product formation.
-
Potential Cause 1: Reagent Instability
-
Solution: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[9] Store reagents according to the manufacturer's instructions (typically cold and protected from light) and use them promptly after reconstitution.[9]
-
-
Potential Cause 2: Solubility Issues
-
Solution: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[9] Ensure that both the azide and cyclooctyne are fully dissolved in a compatible solvent.
-
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Solution: Factors like pH, buffer composition, and temperature can significantly impact reaction kinetics.[9] While SPAAC is generally robust, it's important to ensure the reaction conditions are within the optimal range for the specific cyclooctyne being used.
-
Data Presentation: Typical Reaction Component Concentrations
The following table summarizes typical concentration ranges for components in a CuAAC reaction for bioconjugation. These are starting points and may require optimization for specific applications.[2]
| Component | Typical Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may require longer reaction times or a higher excess of other reagents. |
| Azide Probe | 10 µM - 1 mM | Use at least a 2-fold excess over the alkyne. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 mM - 50 mM | Should be in excess of the copper concentration. Prepare fresh. |
Experimental Protocols
General Protocol for a Small-Scale Test CuAAC Reaction
This protocol can be used to test the reactivity of your reagents and troubleshoot a failed reaction.
-
Prepare Stock Solutions:
-
Reaction Setup (for a 100 µL final volume): a. In a microcentrifuge tube, combine:
- 1 µL of 10 mM Model Alkyne (final concentration: 100 µM)
- 1 µL of 10 mM Model Azide (final concentration: 100 µM)
- Buffer (e.g., PBS) to bring the volume to 95 µL. b. Prepare a premix of the copper and ligand:
- Add 1 µL of 20 mM CuSO₄ to 1 µL of 50 mM THPTA. Let it sit for a minute. c. Add the 2 µL of the copper/ligand premix to the reaction tube (final concentrations: 200 µM CuSO₄, 500 µM THPTA). d. Initiate the reaction by adding 5 µL of 100 mM sodium ascorbate (final concentration: 5 mM).
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent azide.[12]
-
-
Analysis:
-
Analyze the reaction mixture by a suitable method, such as fluorescence measurement, TLC, or LC-MS, to check for product formation.
-
Visualizations
Caption: Troubleshooting workflow for low signal in click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Cellular Uptake of Long-Chain Fatty Acid Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the cellular uptake of long-chain fatty acid analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for cellular uptake of long-chain fatty acids (LCFAs) and their analogs?
A1: LCFAs and their analogs enter cells through two main mechanisms: passive diffusion across the plasma membrane and protein-mediated transport.[1][2][3] Protein-mediated uptake is facilitated by a number of transport proteins, including CD36 (also known as Fatty Acid Translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[1][2][3][4][5]
Q2: Why is it necessary to complex long-chain fatty acid analogs with Bovine Serum Albumin (BSA)?
A2: Long-chain fatty acids and their analogs have low solubility in aqueous solutions like cell culture media.[6][7][8] BSA binds to fatty acids, forming a complex that increases their solubility and facilitates their delivery to the cells in a physiologically relevant manner.[6] Using fatty acid-free BSA is crucial to ensure that the binding capacity is available for your analog and to avoid introducing competing fatty acids.[7][9]
Q3: What is the purpose of serum starvation before starting a fatty acid uptake experiment?
A3: Serum starvation is a common step to establish basal conditions and enhance the cellular response to insulin (B600854) and other stimuli.[10][11] Serum contains various growth factors and fatty acids that can compete with the uptake of your analog.[12] By removing the serum for a period (typically 3-8 hours), you can reduce this background noise and achieve a more robust and reproducible signal in your uptake assay.[10] However, prolonged serum starvation can also induce metabolic changes and autophagy, which could influence experimental outcomes.[13][14]
Q4: Which type of fatty acid analog is best for my experiment: fluorescent, radiolabeled, or "clickable"?
A4: The choice of analog depends on your experimental goals and available equipment.
-
Fluorescent analogs (e.g., BODIPY-labeled fatty acids) are well-suited for high-throughput screening, fluorescence microscopy, and flow cytometry, allowing for real-time visualization of uptake.[10][]
-
Radiolabeled analogs (e.g., containing ¹⁴C or ³H) are considered the gold standard for quantitative metabolic studies, as they provide high sensitivity and are less likely to be altered by the label.[10][16]
-
"Clickable" analogs (e.g., with alkyne or azide (B81097) groups) offer a non-radioactive method for sensitive detection through click chemistry, which can be used with fluorescence microscopy and flow cytometry.[12][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no cellular uptake of the fatty acid analog. | 1. Poor solubility of the analog. | Ensure proper complexation with fatty acid-free BSA. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.[9] Using a solvent like DMSO or ethanol (B145695) at a low final concentration (<0.5%) to create a stock solution before complexing with BSA can also help.[6][9] |
| 2. Competition from fatty acids in the serum. | Perform serum starvation for 3-8 hours before and during the incubation with the analog.[10][12] Use serum-free or low-serum media for the assay.[12] | |
| 3. Low expression of fatty acid transporters in the cell line. | Choose a cell line known to express key transporters like CD36 or FATPs (e.g., 3T3-L1 adipocytes, muscle cells, or hepatocytes).[1][10] Consider transiently overexpressing a transporter if necessary. | |
| 4. Suboptimal incubation time or analog concentration. | Optimize the incubation time (from 30 minutes to 4 hours) and the analog concentration (typically in the µM range).[12] Perform a time-course and concentration-response experiment to determine the optimal conditions for your specific cell type. | |
| High background fluorescence or non-specific binding. | 1. Extracellular analog remaining after incubation. | Thoroughly wash the cells with ice-cold PBS containing a low concentration of fatty acid-free BSA (e.g., 0.1%) to remove unbound analog.[10] Some kits also include a quenching buffer to eliminate extracellular fluorescence.[17] |
| 2. The fluorescent tag is affecting uptake or localization. | Select a fluorescent analog with the fluorophore at the omega (n-terminus) of the acyl chain, as this has been shown to be better metabolized than those with the tag near the carboxylic acid group.[18] BODIPY-labeled analogs are often a good choice due to their photostability and minimal biological interference.[] | |
| 3. Contamination of BSA with endogenous lipids. | Always use high-purity, essentially fatty acid-free BSA for your experiments.[7][8] | |
| Inconsistent results between experiments. | 1. Variable cell confluency or health. | Ensure cells are at a consistent confluency (e.g., 70-80%) at the time of the assay and are healthy.[12] |
| 2. Inconsistent preparation of the fatty acid-BSA complex. | Prepare the fatty acid-BSA complex fresh for each experiment using a standardized protocol. Maintain a consistent fatty acid-to-BSA molar ratio.[9] | |
| 3. Cell passage number. | Use cells within a consistent and relatively low passage number range, as cellular characteristics can change over time in culture. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Cellular Uptake Assays
| Reagent | Typical Stock Concentration | Recommended Working Concentration | Notes |
| "Clickable" Fatty Acid Analog (e.g., Prop-2-ynyl dodecanoate) | 10-100 mM in DMSO or ethanol | 10 - 100 µM | The optimal concentration should be determined empirically for each cell type.[12] |
| Fluorescent Fatty Acid Analog (e.g., BODIPY-FA) | 1-5 mM in DMSO | 1 - 10 µM | Test a range to find the optimal labeling concentration for your cell line.[6] |
| Radiolabeled Fatty Acid Analog | Varies by specific activity | ~1 µM | Final concentration in the assay.[10] |
| Fatty Acid-Free BSA | 3% (w/v) in media or buffer | 0.1% - 1% (w/v) | Used to complex the fatty acid analog. A higher BSA concentration may be needed for less soluble analogs.[9] |
| Fluorescent Azide Probe (for "clickable" analogs) | 2 mM in DMSO | 2 - 10 µM | Used in the click chemistry reaction for detection.[12] |
| Hoechst 33342 (Nuclear Stain) | 1 mg/mL in water | 4 - 20 µM | For visualizing cell nuclei.[6] |
Table 2: Key Experimental Parameters for Fatty Acid Uptake Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | Adjust to achieve 70-80% confluency at the time of the assay.[12] |
| Serum Starvation Time | 3 - 8 hours | To establish basal conditions and reduce competition from serum components.[10] |
| Labeling Incubation Time | 30 minutes - 4 hours | Shorter times are suitable for uptake kinetics, while longer times may be needed to study downstream metabolism.[12] |
| Fixation (with 4% PFA) | 15 minutes | At room temperature.[12] |
| Permeabilization (with 0.1% Triton X-100) | 10 minutes | At room temperature, required for intracellular staining (e.g., click chemistry).[12] |
Detailed Experimental Protocols
Protocol 1: Fluorescent Long-Chain Fatty Acid Analog Uptake Assay (Adherent Cells)
This protocol is adapted for a 96-well plate format and is suitable for analysis with a fluorescence microscope or plate reader.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled FA) stock solution in DMSO
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well black, clear-bottom imaging plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment.[12]
-
Serum Starvation: On the day of the assay, aspirate the complete medium, wash the cells once with warm serum-free medium, and then incubate the cells in serum-free medium for 3-8 hours at 37°C and 5% CO₂.[10]
-
Preparation of FA-BSA Complex: Prepare the fluorescent fatty acid analog working solution by complexing it with fatty acid-free BSA in serum-free medium. The final concentration of the analog should be determined based on optimization experiments (typically 1-10 µM).[6] Warm the solution to 37°C.
-
Labeling: Aspirate the serum-free medium from the cells and add the FA-BSA complex working solution. Incubate for the desired time (e.g., 30-60 minutes) at 37°C and 5% CO₂.[12]
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS containing 0.1% fatty acid-free BSA to remove unbound analog.[10]
-
Fixation: Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.[12]
-
Nuclear Staining: Wash the cells twice with PBS. Add a solution containing a nuclear stain (e.g., Hoechst 33342) in PBS and incubate for 10 minutes at room temperature.[12]
-
Imaging: Wash the cells twice with PBS. Add 100 µL of PBS to each well for imaging. Image the plate using a high-content imager or fluorescence microscope.[12]
Protocol 2: Fatty Acid Uptake Analysis by Flow Cytometry
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Suspension or trypsinized adherent cells
-
Flow cytometry tubes
-
Reagents from Protocol 1 (excluding the imaging plate)
Procedure:
-
Cell Preparation: Harvest and wash the cells. Resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[12]
-
Serum Starvation: Incubate the cell suspension in serum-free medium for 3-8 hours at 37°C with gentle agitation.
-
Labeling: Add the pre-warmed FA-BSA complex to the cell suspension to the final desired concentration. Incubate for the desired time at 37°C.
-
Stopping the Reaction: To stop the uptake, add 4 mL of ice-cold Stop Solution (e.g., PBS with 0.1% BSA and 2 mM EDTA) to each tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[10][17]
-
Washing: Discard the supernatant and wash the cell pellet once more with the ice-cold Stop Solution.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analysis: Analyze the samples on a flow cytometer, using an appropriate laser and filter set for your chosen fluorophore.
Protocol 3: Radiolabeled Long-Chain Fatty Acid Uptake Assay
This protocol is a standard method for quantifying fatty acid uptake.
Materials:
-
Differentiated cells (e.g., 3T3-L1 adipocytes) in a 24-well plate
-
Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]oleic acid)
-
Serum-free medium
-
Ice-cold 0.1% fatty acid-free BSA in PBS
-
Ice-cold RIPA buffer
-
Scintillation fluid and vials
-
Beta scintillation counter
Procedure:
-
Serum Starvation: Serum starve the cells for 3-8 hours to establish basal conditions.[10]
-
Preparation of Radiolabeled FA Solution: Prepare a solution containing the radiolabeled fatty acid analog complexed with BSA in serum-free medium. The final concentration is typically around 1 µM.[10]
-
Uptake Assay: Add the radiolabeled fatty acid solution to the cells and incubate for a specific time course (e.g., 1-60 minutes).[10]
-
Washing: Remove the media and immediately wash the cells twice with 2 mL of ice-cold 0.1% fatty acid-free BSA in PBS to stop the uptake and remove extracellular label.[10]
-
Cell Lysis: Add 200 µL of ice-cold RIPA buffer to each well and incubate on ice for 5 minutes.[10]
-
Sample Collection: Scrape the cells into the RIPA buffer, transfer the lysates to microcentrifuge tubes, and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet cell debris.[10]
-
Quantification:
-
Use an aliquot of the supernatant for a protein assay to normalize the data.
-
Add another aliquot of the lysate to scintillation fluid.
-
Use a beta scintillation counter to determine the radioactivity.[10]
-
-
Data Analysis: Calculate the uptake rate, taking into account the protein amount and incubation time (e.g., in pmol/min/mg of protein).[10]
Visual Guides: Pathways and Workflows
Key Signaling Pathways in Cellular Fatty Acid Uptake
Caption: Protein-mediated uptake of long-chain fatty acids (LCFAs).
Experimental Workflow for Fluorescent Fatty Acid Analog Uptake Assay
Caption: Troubleshooting flowchart for low fatty acid analog uptake.
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of candidate transport proteins in β‐cell long‐chain fatty acid uptake: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Serum Starvation Accelerates Intracellular Metabolism in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 16. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 18. Effects of fluorophore structure and hydrophobicity on the uptake and metabolism of fluorescent lipid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 18-Azido-Stearic Acid Applications in Cell Culture
Disclaimer: To date, specific cytotoxicity data for 18-Azido-stearic acid (18-AzSA) is limited in published literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known cytotoxic effects of its parent molecule, stearic acid. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to mitigate potential cytotoxicity of 18-AzSA in cell culture experiments.
Troubleshooting Guide: Reducing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize cell death observed during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed shortly after 18-AzSA administration. | Concentration of 18-AzSA is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10 µM) and titrate upwards. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%.[1][2] Always include a solvent-only control in your experiments. | |
| Cell viability decreases over a prolonged incubation period. | Extended exposure to 18-AzSA is cytotoxic. | Optimize the incubation time. It is possible that shorter exposure times are sufficient for metabolic labeling without inducing significant cell death. Perform a time-course experiment to identify the shortest effective incubation period. |
| Nutrient depletion in the culture medium. | Replace the culture medium with fresh, pre-warmed medium containing 18-AzSA at the desired concentration at regular intervals during long-term experiments. | |
| Inconsistent results between experiments. | Variability in 18-AzSA solution preparation. | Prepare fresh 18-AzSA-BSA complexes for each experiment. Ensure complete solubilization and conjugation to BSA to maintain a consistent concentration of free fatty acid. |
| Cell health and density. | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments. Over-confluent or stressed cells can be more susceptible to cytotoxic effects. | |
| Protective measures are ineffective. | Cell line is particularly sensitive to saturated fatty acids. | Consider co-treatment with a monounsaturated fatty acid, such as oleic acid. Oleic acid has been shown to mitigate the cytotoxic effects of stearic acid in various cell types.[3][4][5][6] Perform a dose-response experiment to find the optimal ratio of oleic acid to 18-AzSA. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Based on studies with stearic acid, a starting concentration in the range of 10-50 µM is advisable. However, the optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response curve to determine the IC50 and the optimal working concentration for your specific cell line. For instance, stearic acid has been shown to induce growth inhibition in human aortic endothelial cells at concentrations below 50 µM, with higher concentrations leading to cytotoxicity.[3]
Q2: How can I prepare this compound for use in cell culture?
A2: Due to its low solubility in aqueous solutions, 18-AzSA should be complexed with fatty acid-free Bovine Serum Albumin (BSA). A detailed protocol for preparing fatty acid-BSA complexes is provided in the "Experimental Protocols" section of this document. This method enhances the solubility and delivery of the fatty acid to the cells in a more physiologically relevant manner.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While direct studies on 18-AzSA are lacking, the cytotoxicity of stearic acid is known to be mediated by several signaling pathways. These include the induction of apoptosis through both caspase-dependent and -independent mechanisms. Key events involve the activation of caspase-8 and caspase-3, leading to PARP cleavage. Furthermore, stearic acid can induce endoplasmic reticulum (ER) stress, characterized by the upregulation of proteins like GRP78 and CHOP. Activation of pro-inflammatory pathways involving NF-κB and JNK has also been observed.
Q4: Can co-treatment with other fatty acids reduce the cytotoxicity of 18-AzSA?
A4: Yes, co-incubation with the monounsaturated fatty acid, oleic acid, has been demonstrated to significantly reduce the cytotoxic effects of stearic acid.[3][4][5][6] It is hypothesized that oleic acid can be incorporated into triglycerides, thereby reducing the intracellular concentration of free saturated fatty acids and mitigating their lipotoxic effects. We recommend testing a range of 18-AzSA to oleic acid ratios to find the most protective combination for your experimental system.
Q5: What are the appropriate controls to include in my experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO or ethanol) and BSA used to prepare the 18-AzSA solution.
-
Positive Control: A known cytotoxic agent to confirm that the cell viability assay is working correctly.
Quantitative Data Summary (Based on Stearic Acid Studies)
The following tables summarize quantitative data on the cytotoxic effects of stearic acid from published studies. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Stearic Acid in Different Cell Lines
| Cell Line | Concentration (µM) | Effect | Reference |
| Human Aortic Endothelial Cells (HAEC) | < 50 | Growth Inhibition | [3] |
| Human Aortic Endothelial Cells (HAEC) | > 50 | Cytotoxicity | [3] |
| Embryonic Chick Heart Cardiomyocytes | 71 | ED50 for cell death | [4] |
Table 2: Protective Effect of Oleic Acid against Stearic Acid-Induced Cytotoxicity
| Cell Line | Stearic Acid Conc. (µM) | Oleic Acid Conc. (µM) | Outcome | Reference |
| Human Aortic Endothelial Cells (HAEC) | > 50 | 25 | Eradicated cytotoxic effects | [3] |
| Embryonic Chick Heart Cardiomyocytes | ED50 (71) | Low concentrations | Significantly reduced cell death | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol describes the preparation of a 10 mM stock solution of 18-AzSA conjugated to BSA at a 6:1 molar ratio.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
150 mM NaCl in sterile water
-
Ethanol
-
Sterile, conical tubes
-
Water bath or heating block
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 1.7 mM BSA solution: Dissolve the required amount of fatty acid-free BSA in 150 mM NaCl at 37°C.
-
Prepare a 10 mM 18-AzSA solution: Dissolve the this compound powder in ethanol. Gentle warming (up to 70°C) may be required for complete dissolution.
-
Conjugation: While stirring the BSA solution at 37°C, slowly add the 18-AzSA solution dropwise.
-
Incubation: Continue stirring the mixture at 37°C for at least 1 hour to allow for complete conjugation.
-
Sterilization and Storage: Sterile-filter the final solution through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution (prepared as in Protocol 1)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of 18-AzSA, vehicle control, and positive control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of MTT: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: Caspase-dependent apoptosis pathway induced by stearic acid.
Caption: Endoplasmic Reticulum (ER) stress-mediated apoptosis.
Caption: NF-κB signaling pathway activation by stearic acid.
Experimental Workflow
Caption: General workflow for assessing 18-AzSA cytotoxicity.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Identifying S-acylated Proteins with 18-Azido-stearic acid
Welcome to the technical support center for the identification of S-acylated proteins using 18-Azido-stearic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, from metabolic labeling to protein identification.
Problem: Low or No Signal for Labeled Proteins
Q: I am not observing any signal for my protein of interest after metabolic labeling with this compound and subsequent detection. What could be the issue?
A: Several factors can contribute to a weak or absent signal. Consider the following potential causes and troubleshooting steps:
-
Inefficient Metabolic Labeling:
-
Optimize Labeling Time and Concentration: The efficiency of this compound incorporation can vary between cell types.[1] It is crucial to perform a time-course and dose-response experiment to determine the optimal labeling duration and concentration for your specific cell line.[2]
-
Cellular Health: Ensure that the concentration of this compound used is not causing cellular toxicity, which can impact metabolic processes.[3] Monitor cell viability during the labeling period.
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Concentrations: Verify the concentrations of your alkyne-tag (e.g., alkyne-biotin), copper(I) catalyst, and reducing agent.[1]
-
Copper Catalyst Issues: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the use of a copper-chelating ligand like THPTA can protect proteins from damage and enhance reaction efficiency.[1] If copper toxicity is a concern, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (e.g., DBCO, BCN).[1][3]
-
Reaction Conditions: Ensure the click chemistry reaction is performed at the optimal temperature and for a sufficient duration.[1]
-
-
Issues with Protein Enrichment:
-
Inefficient Binding to Affinity Resin: If using a biotin (B1667282) tag for enrichment, ensure that the binding capacity of your streptavidin or NeutrAvidin resin has not been exceeded.
-
Suboptimal Elution: The elution conditions may not be stringent enough to release the captured proteins. Consider optimizing the elution buffer composition and incubation time.[4]
-
Problem: High Background or Non-specific Labeling
Q: I am observing a high background signal or many non-specifically labeled proteins in my results. How can I reduce this?
A: High background can obscure true positive signals and lead to false identifications. Here are some common causes and solutions:
-
Non-specific Binding to Affinity Resin:
-
Blocking: Ensure adequate blocking of the affinity resin before adding the cell lysate.
-
Washing Steps: Increase the number and stringency of wash steps after protein capture to remove non-specifically bound proteins.
-
-
Side Reactions of the Azide (B81097) or Alkyne Groups:
-
Azides are generally bio-orthogonal and stable in biological systems.[3] However, terminal alkynes can sometimes react non-specifically with free thiols on proteins.[5]
-
Optimize Reagent Concentrations: Using the lowest effective concentration of the alkyne tag can help minimize this side reaction.[5]
-
-
Contaminant Proteins:
-
Quantitative proteomics methods, such as spectral counting or stable-isotope labeling by amino acids in cell culture (SILAC), can help distinguish truly S-acylated proteins from co-purifying contaminants.[2]
-
Problem: Difficulty in Identifying S-acylation Sites
Q: I have successfully enriched for S-acylated proteins, but I am struggling to identify the specific cysteine residues that are modified. What are the challenges and how can I address them?
A: Pinpointing the exact site of S-acylation can be challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification.[6]
-
Lability of the Thioester Bond: The thioester linkage is susceptible to cleavage during sample preparation and mass spectrometry analysis.
-
Hydrophobicity: The attached stearic acid molecule increases the hydrophobicity of the peptide, which can lead to poor ionization and detection by mass spectrometry.[6]
-
Alternative Methods: Techniques like acyl-biotin exchange (ABE) or acyl-resin-assisted capture (acyl-RAC) are specifically designed for the enrichment of S-acylated peptides and can be more suitable for site identification.[6][7] These methods involve the specific cleavage of the thioester bond and labeling of the newly exposed cysteine residue.[6]
Frequently Asked Questions (FAQs)
Q1: What is the difference between using this compound and other fatty acid analogs like azido-palmitate?
A1: The primary difference lies in the length of the fatty acid chain. Stearic acid is an 18-carbon saturated fatty acid, while palmitic acid is a 16-carbon saturated fatty acid.[8] While palmitoylation is the most common form of S-acylation, proteins can be modified by various fatty acids.[7][8] Using this compound allows for the specific investigation of protein S-stearoylation, which may have distinct biological roles and involve different enzymatic machinery compared to S-palmitoylation.[6]
Q2: Can this compound be incorporated into other lipid modifications besides S-acylation?
A2: Yes, it is possible. The cellular metabolic machinery that processes fatty acids can potentially incorporate this compound into other lipid species.[6] Therefore, it is crucial to include appropriate controls in your experiments to confirm that the observed signal is indeed from S-acylation. This can be done by treating a control sample with hydroxylamine, which specifically cleaves thioester bonds characteristic of S-acylation.[6]
Q3: Are there alternatives to using azide-modified fatty acids?
A3: Yes, alkyne-modified fatty acids are a common alternative.[3] Alkyne analogs are often preferred due to potentially higher sensitivity and lower background signals in some applications.[3] The choice between an azide or alkyne probe will depend on the specific experimental setup and the type of click chemistry reaction being employed (e.g., CuAAC or SPAAC).
Q4: How can I confirm that my protein of interest is truly S-acylated?
A4: Orthogonal validation using a different method is highly recommended.[2] For example, if you identify a protein using metabolic labeling with this compound, you can validate this finding using the acyl-biotin exchange (ABE) method, which does not rely on metabolic labeling.[2]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10-100 µM | Optimal concentration is cell-type dependent and should be determined empirically.[4] |
| Metabolic Labeling Time | 4-24 hours | Time should be optimized to maximize incorporation without inducing cytotoxicity.[2] |
| Alkyne-Biotin Concentration (for CuAAC) | 50-200 µM | Higher concentrations can lead to increased background.[5] |
| Copper(I) Sulfate (B86663) (CuSO₄) Concentration | 0.1-1 mM | Should be used in conjunction with a reducing agent and a copper ligand. |
| Reducing Agent (e.g., TCEP) Concentration | 1-5 mM | Necessary to maintain copper in its active Cu(I) state.[4] |
Experimental Protocols
Metabolic Labeling of Cells with this compound
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by supplementing the growth medium with the optimized concentration of this compound.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the predetermined optimal duration under normal cell culture conditions.
-
After incubation, harvest the cells and proceed with cell lysis.
Click Chemistry Reaction (CuAAC)
-
To the cell lysate containing the azide-labeled proteins, add the following reagents in order:
-
Alkyne-biotin tag
-
Reducing agent (e.g., TCEP or sodium ascorbate)
-
Copper(I) ligand (e.g., THPTA)
-
Copper(I) sulfate (CuSO₄)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Proceed with the enrichment of biotinylated proteins using streptavidin or NeutrAvidin affinity resin.
Visualizations
Caption: Experimental workflow for identifying S-acylated proteins.
Caption: Troubleshooting flowchart for S-acylation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
optimizing lysis buffers for preserving protein acylation
A Technical Support Center for researchers, scientists, and drug development professionals, providing troubleshooting guides and FAQs on optimizing lysis buffers for the preservation of protein acylation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical component in a lysis buffer to preserve protein acylation?
A1: The most critical components are inhibitors of deacylating enzymes. Upon cell lysis, endogenous enzymes are released and can rapidly remove acyl groups from proteins. Including specific inhibitors in your lysis buffer is essential to prevent this degradation.[1][2][3] For protein acetylation, this includes histone deacetylase (HDAC) and sirtuin inhibitors. For other types of acylation, like S-palmitoylation, the stability of the thioester bond is also pH-sensitive and requires careful buffer preparation.
Q2: Which inhibitors should I add to my lysis buffer to preserve protein acetylation?
A2: To preserve protein acetylation, a cocktail of broad-spectrum histone deacetylase (HDAC) inhibitors should be added to the lysis buffer immediately before use. Commonly used inhibitors include Trichostatin A (TSA) and sodium butyrate, which inhibit class I and II HDACs.[1] For inhibiting sirtuins (Class III HDACs), nicotinamide (B372718) (NAM) is a common choice.[4] Using a combination of these inhibitors provides broad protection against deacetylation.[1]
Q3: What is the optimal pH for a lysis buffer to maintain protein acylation?
A3: The optimal pH for your lysis buffer is generally between 7.2 and 8.0.[5][6][7] Most proteins are stable within this range, and it represents a good compromise for preserving both protein integrity and the stability of the acyl modification. The pH of some buffering agents, like Tris, is temperature-dependent, so it's crucial to adjust the pH at the temperature you will be performing the lysis (e.g., on ice at 4°C).[6] For S-acylation, maintaining a neutral pH is important to prevent the cleavage of the thioester bond.[5]
Q4: Can I use a standard RIPA buffer for my acylation studies?
A4: While RIPA buffer is excellent for whole-cell protein extraction due to its strong denaturing properties, it may not be ideal for all acylation studies, especially if you plan downstream applications like immunoprecipitation that require native protein conformations.[8][9] The ionic detergents in RIPA (SDS and sodium deoxycholate) can disrupt protein-protein interactions.[9][10] If you need to preserve these interactions, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 is recommended.[7][10] However, for applications like Western blotting where protein denaturation is desired, a modified RIPA buffer supplemented with deacylase inhibitors can be effective.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of acylation signal in Western Blot | Enzymatic deacylation: Deacylating enzymes (HDACs, sirtuins, thioesterases) are active post-lysis. | Add a fresh cocktail of deacylase inhibitors to your lysis buffer right before use. Common inhibitors include Trichostatin A (TSA), sodium butyrate, and nicotinamide for deacetylation.[1][4] Ensure they are used at their effective concentrations. |
| Chemical instability: The thioester bond in S-acylation is labile and can be cleaved by certain chemical conditions. | Maintain a neutral pH (around 7.2-7.4) in your lysis buffer.[5] Avoid prolonged exposure to reducing agents in your initial lysis buffer, as they can cleave thioester bonds. Add them just before SDS-PAGE analysis. | |
| Incorrect detergent choice: The detergent may not be efficiently solubilizing the protein of interest, especially if it is a membrane protein. | For membrane-associated or hard-to-solubilize proteins, a stronger buffer like RIPA may be necessary.[8] For preserving protein complexes, use milder, non-ionic detergents like Triton X-100 or NP-40.[7][10] You may need to test different detergents to find the optimal one for your specific protein.[8] | |
| Inconsistent results between experiments | Buffer degradation: Lysis buffer, especially with inhibitors, can lose effectiveness over time. | Always prepare the complete lysis buffer fresh before each experiment, particularly the addition of inhibitors.[11] Store stock solutions of inhibitors at -20°C or -80°C as recommended. |
| Variable sample handling: Inconsistent incubation times or temperatures can affect results. | Keep samples on ice at all times to minimize enzymatic activity.[8] Standardize lysis incubation times and ensure consistent vortexing or sonication to achieve complete lysis. | |
| High background in immunoprecipitation (IP) | Non-specific protein binding: The lysis buffer composition may promote non-specific interactions with your antibody or beads. | Increase the salt concentration (e.g., up to 150 mM NaCl) in your lysis and wash buffers to reduce ionic interactions.[10] Consider adding a low concentration of a non-ionic detergent to your wash buffers. |
| Protein degradation (in addition to deacylation) | Protease activity: General proteases are released during cell lysis and can degrade your protein of interest. | Always include a broad-spectrum protease inhibitor cocktail in your lysis buffer.[2][3][8] Ensure it is compatible with downstream applications (e.g., use an EDTA-free cocktail if performing metal affinity chromatography).[6] |
Quantitative Data Summary
Table 1: Common Inhibitors for Preserving Protein Acetylation
| Inhibitor | Target Class | Typical Working Concentration | Solvent | Notes |
| Trichostatin A (TSA) | Class I and II HDACs | 1-10 µM | DMSO | Potent and widely used.[1][12] |
| Sodium Butyrate | Class I and II HDACs | 5-20 mM | Water | Less potent than TSA but cost-effective for large volumes.[1] |
| Nicotinamide (NAM) | Sirtuins (Class III HDACs) | 1-10 mM | Water | Important for inhibiting NAD+-dependent deacetylation.[4] |
| EX-527 | Sirtuin 1 (SIRT1) | 1-10 µM | DMSO | A specific inhibitor for SIRT1, useful for studying the role of this specific sirtuin.[4] |
Table 2: Comparison of Common Lysis Buffer Detergents
| Detergent | Type | Properties | Common Use Cases |
| SDS | Anionic (Harsh) | Strongly denaturing. Solubilizes most proteins effectively. Disrupts protein-protein interactions.[9][10][13] | Western Blotting, total protein extraction. |
| Triton X-100 / NP-40 | Non-ionic (Mild) | Non-denaturing. Preserves protein-protein interactions and protein structure.[7][10] | Immunoprecipitation (IP), Co-IP, assays requiring native proteins. |
| Sodium Deoxycholate | Anionic (Harsh) | A bile acid salt that is effective at disrupting protein-protein interactions. | Often included in RIPA buffer to enhance solubilization.[10] |
| CHAPS | Zwitterionic (Mild) | Non-denaturing and effective at solubilizing membrane proteins while preserving activity. | Extraction of membrane protein complexes. |
Experimental Protocols
Protocol 1: Preparation of Acylation-Preserving Lysis Buffer
This protocol describes the preparation of a modified RIPA buffer designed to preserve protein acylation for applications like Western blotting.
Materials:
-
Tris-HCl
-
NaCl
-
EDTA
-
NP-40 (or Triton X-100)
-
Sodium deoxycholate
-
SDS
-
Protease Inhibitor Cocktail (e.g., EDTA-free)
-
Deacetylase Inhibitors: Trichostatin A (TSA), Nicotinamide (NAM)
-
Nuclease (e.g., Benzonase)
-
Ultrapure water
Buffer Preparation (10 ml):
-
Prepare the Base Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Pre-chill: Store the base buffer at 4°C.
-
On the day of the experiment: Place the required volume of base buffer on ice.
-
Add Inhibitors Immediately Before Use: To 1 ml of chilled base buffer, add:
-
Protease Inhibitor Cocktail (as per manufacturer's instructions).
-
10 µl of 1 mM TSA stock (final concentration: 10 µM).
-
10 µl of 1 M NAM stock (final concentration: 10 mM).
-
1 µl of nuclease (to degrade nucleic acids and reduce viscosity).
-
-
Keep the complete lysis buffer on ice at all times.
Protocol 2: Cell Lysis and Protein Extraction
This protocol is for lysing adherent mammalian cells.
-
Cell Culture: Grow adherent cells in a 10 cm dish to 80-90% confluency.
-
Wash: Place the dish on ice. Aspirate the culture medium and wash the cells twice with 5 ml of ice-cold PBS.[11]
-
Lysis: Aspirate the PBS completely. Add 500 µl of complete, ice-cold Acylation-Preserving Lysis Buffer to the plate.
-
Scrape: Use a cell scraper to scrape the cells off the plate into the lysis buffer.[11]
-
Incubate: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[8]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Store: Use the lysate immediately for downstream experiments or store aliquots at -80°C.
Visualizations
Caption: Experimental workflow for preserving protein acylation.
Caption: S-acylation (palmitoylation) is crucial for Ras membrane localization.
References
- 1. researchgate.net [researchgate.net]
- 2. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Profiling Deacetylase Activities in Cell Lysates with Peptide Arrays and SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Cysteine Acylation Using a Modified Suspension Trap (Acyl-Trap) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 7. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 10. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 11. pamgene.com [pamgene.com]
- 12. Deactylase inhibitors disrupt cellular complexes containing protein phosphatases and deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of SPAAC reactions with 18-Azido-stearic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving 18-Azido-stearic acid.
Frequently Asked Questions (FAQs)
Q1: My SPAAC reaction with this compound is showing low to no product formation. What are the potential causes?
Several factors can contribute to poor reaction efficiency when using the lipophilic this compound. The primary challenges are often related to the solubility of the fatty acid azide (B81097) in aqueous buffers.
-
Poor Solubility: this compound is highly hydrophobic and will have very low solubility in standard aqueous buffers like PBS. This limits the effective concentration of the azide available to react with the cyclooctyne-modified molecule.
-
Micelle Formation: Above its critical micelle concentration (CMC), this compound can form micelles, sequestering the azide groups within the hydrophobic core and making them inaccessible to the cyclooctyne (B158145) reaction partner, especially if the partner is hydrophilic.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact SPAAC reaction kinetics.
-
Reagent Instability: While generally stable, prolonged storage or improper handling of either the azide or the cyclooctyne reagent can lead to degradation.
Q2: How can I improve the solubility of this compound in my reaction mixture?
Improving the solubility of the lipophilic azide is critical for achieving efficient conjugation.
-
Co-solvents: The use of organic co-solvents is a common strategy. Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) can be added to the reaction buffer to increase the solubility of this compound. It is recommended to keep the final concentration of the organic solvent as low as possible to avoid denaturing protein substrates, typically in the range of 5-20%.
-
Detergents: Non-ionic or zwitterionic detergents can be used at concentrations above their CMC to create micelles that can solubilize the this compound. However, the cyclooctyne partner must also be able to interact with these micelles for the reaction to occur. This approach is particularly useful when working with membrane proteins or in lipid bilayer systems.
Q3: What are the optimal reaction conditions for SPAAC with a lipophilic azide?
Optimal conditions should be determined empirically for each specific system. However, here are some general guidelines:
-
pH: SPAAC reactions are generally faster at a slightly basic pH (around 7.5-8.5).[1] However, the stability of your biomolecule of interest should be the primary consideration.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation of sensitive biomolecules. Reactions are typically run at temperatures ranging from 4°C to 37°C.[2][3]
-
Buffer Selection: The choice of buffer can influence reaction kinetics. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some systems.[1]
Q4: Are there any known side reactions to be aware of?
While SPAAC is a highly specific bioorthogonal reaction, some side reactions can occur:
-
Thiol-yne Reaction: Strained cyclooctynes can react with free thiol groups (e.g., from cysteine residues in proteins) in an azide-independent manner. This can lead to non-specific labeling and consumption of the cyclooctyne reagent.
-
Hydrolysis of Cyclooctyne: Some cyclooctyne reagents can be susceptible to hydrolysis, especially at low pH, leading to reduced reactivity.
Q5: How can I monitor the progress of my SPAAC reaction?
Several methods can be used to monitor the reaction:
-
Mass Spectrometry (LC-MS): This is a highly effective method to detect the formation of the desired product and identify any potential side products by observing the expected mass shift.[4][5]
-
UV-Vis Spectroscopy: If the cyclooctyne reagent has a distinct absorbance peak, the reaction progress can be monitored by the decrease in this absorbance over time.[1]
-
Gel Electrophoresis (SDS-PAGE): If one of the reaction partners is a protein, the formation of the conjugate can often be visualized as a band shift on an SDS-PAGE gel.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting materials from the product, allowing for quantification of the reaction yield.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of this compound. | - Add a co-solvent like DMSO or DMF (5-20% v/v).- Use a mild, non-ionic detergent to aid solubilization. |
| Micelle formation sequestering the azide. | - Work at a lower concentration of this compound, below its CMC.- If using micelles, ensure your cyclooctyne partner can access the micellar environment. | |
| Inefficient reaction kinetics. | - Optimize reaction pH (try a range from 7.0 to 8.5).- Increase the reaction temperature if your biomolecule is stable.- Increase the concentration of one of the reactants (typically a 2-10 fold excess of one component). | |
| Reagent degradation. | - Use fresh reagents.- Store reagents as recommended by the manufacturer, typically at low temperature and protected from light and moisture. | |
| Non-specific Labeling | Thiol-yne side reaction with free thiols. | - Cap free thiols on your protein with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) prior to the SPAAC reaction.- Use a less reactive cyclooctyne if possible. |
| Hydrophobic interactions. | - Include a non-ionic detergent in your wash buffers to reduce non-specific binding of the fatty acid azide. | |
| Difficulty Purifying the Product | Aggregation of the lipidated product. | - Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) to your purification buffers.- Perform purification at 4°C. |
Experimental Protocols
General Protocol for SPAAC with this compound and a DBCO-labeled Protein in an Aqueous/Organic Mixture
This protocol is a starting point and may require optimization for your specific application.
1. Reagent Preparation:
- This compound stock solution: Prepare a 10 mM stock solution in 100% DMSO.
- DBCO-labeled protein: Dissolve your DBCO-labeled protein in a buffer compatible with its stability (e.g., PBS, HEPES) to a final concentration of 1-5 mg/mL.
2. SPAAC Reaction: a. In a microcentrifuge tube, combine the DBCO-labeled protein with the this compound stock solution. A 10-fold molar excess of the azide is a good starting point. b. Add additional reaction buffer to reach the desired final protein concentration. The final DMSO concentration should ideally be between 10-20%. c. Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking.
3. Reaction Quenching (Optional):
- If desired, the reaction can be quenched by adding an excess of a small molecule azide or cyclooctyne to consume the unreacted partner.
4. Product Purification:
- Remove unreacted this compound and other small molecules using a desalting column or dialysis. The purification buffer should contain a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to prevent aggregation of the lipidated protein.
5. Analysis:
- Analyze the purified product by SDS-PAGE to visualize the mass shift of the modified protein and by LC-MS to confirm the correct mass of the conjugate.
Quantitative Data Summary
The following table summarizes typical second-order rate constants for SPAAC reactions. Note that the reactivity of this compound may differ, and these values are provided for comparative purposes.
| Cyclooctyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| DBCO | Benzyl Azide | ~0.3 - 1.0 | Various aqueous buffers | 25 - 37 |
| BCN | Benzyl Azide | ~0.1 - 0.5 | Various aqueous buffers | 25 - 37 |
| DIBO | Azido-sugars | ~0.1 | Methanol/Water | 25 |
Data compiled from various sources and are approximate. Reaction rates are highly dependent on the specific reactants and conditions.
Visualizations
Caption: A typical experimental workflow for the SPAAC reaction.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating 18-Azido-Stearic Acid Labeling with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein acylation are critical for understanding cellular signaling and developing novel therapeutics. 18-Azido-stearic acid has emerged as a valuable chemical tool for metabolic labeling of acylated proteins. This guide provides a comprehensive comparison of this compound with its alkyne counterpart, 17-octadecynoic acid, and details the experimental workflow for its validation using mass spectrometry.
Probing Protein Acylation: A Comparison of Azide (B81097) and Alkyne-Functionalized Stearic Acid Analogs
The study of protein fatty-acylation, a crucial post-translational modification, is often facilitated by metabolic labeling using fatty acid analogs that carry bioorthogonal functional groups. These groups, such as azides and alkynes, allow for the selective attachment of reporter tags via "click chemistry," enabling the detection and identification of acylated proteins.[1] The two most commonly used stearic acid analogs for this purpose are this compound and 17-octadecynoic acid (an alkyne-containing analog).
While both probes are effective for labeling fatty-acylated proteins, their performance characteristics can differ. The choice between an azide or alkyne-functionalized probe can influence labeling efficiency and the number of identified proteins in a proteomics experiment. The efficiency of the subsequent click chemistry reaction can also vary depending on the specific reagents and conditions used.
| Feature | This compound | 17-Octadecynoic Acid (Alkyne Analog) | Stable Isotope Labeling (e.g., ¹³C-Stearic Acid) |
| Principle | Metabolic incorporation followed by bioorthogonal ligation (click chemistry) with an alkyne-tagged reporter. | Metabolic incorporation followed by bioorthogonal ligation (click chemistry) with an azide-tagged reporter. | Metabolic incorporation of a heavy isotope-labeled fatty acid. |
| Detection | Mass spectrometry, fluorescence microscopy, Western blot. | Mass spectrometry, fluorescence microscopy, Western blot. | Mass spectrometry. |
| Quantification | Relative quantification using label-free or isobaric tagging (e.g., TMT, iTRAQ) methods.[2] | Relative quantification using label-free or isobaric tagging methods. | Relative and absolute quantification based on the mass shift of labeled vs. unlabeled peptides. |
| Advantages | - High specificity of the azide-alkyne cycloaddition. - Versatile for various detection methods. | - High specificity of the alkyne-azide cycloaddition. - Often exhibits higher labeling efficiency. | - Provides direct quantification. - Less perturbation to the biological system. |
| Disadvantages | - The azide group is slightly bulkier than the alkyne. - Potential for side reactions with certain cellular components. | - The terminal alkyne can be metabolized by some cellular enzymes. | - Requires specialized mass spectrometry analysis. - Higher cost of labeled compounds. |
The Experimental Journey: From Cell Labeling to Mass Spectrometry Validation
The process of validating this compound labeling involves a multi-step workflow, beginning with the metabolic incorporation of the fatty acid analog into cellular proteins and culminating in their identification and quantification by mass spectrometry.
Caption: A typical workflow for validating this compound labeling.
Detailed Experimental Protocols
1. Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in complete growth medium and grow to 70-80% confluency.
-
Labeling: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (typically 25-100 µM). Remove the complete medium from the cells, wash with PBS, and add the labeling medium. Incubate for 4-16 hours.
2. Cell Lysis and Protein Extraction
-
Harvesting: After incubation, wash the cells twice with cold PBS to remove excess labeling reagent.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
-
Sonication: Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction
-
Reagents: Prepare fresh stock solutions of the following click chemistry reagents:
-
Alkyne-biotin (or another alkyne-functionalized reporter tag)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent, such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP)
-
A copper chelator, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or TBTA.
-
-
Reaction: To the protein lysate (typically 1 mg of protein), add the click chemistry reagents in the following order: alkyne-biotin, copper(II) sulfate, reducing agent, and copper chelator. The final concentrations will need to be optimized but are typically in the range of 100 µM for the reporter tag and 1 mM for the copper and reducing agent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
4. Protein Precipitation, Digestion, and Peptide Cleanup
-
Precipitation: Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide (B48618) (IAA).
-
Digestion: Dilute the urea (B33335) concentration to less than 2 M and digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Cleanup: Acidify the peptide solution with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them in a vacuum centrifuge.
5. LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Chromatography: Separate the peptides using a reversed-phase liquid chromatography (LC) system coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode. In DDA, the instrument performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by tandem MS (MS/MS) scans of the most intense precursor ions to generate fragmentation spectra.
The Logic of Validation: Interpreting the Mass Spectrometry Data
Mass spectrometry is the ultimate arbiter for confirming the successful and specific labeling of proteins with this compound. The validation process hinges on identifying the characteristic mass shifts and fragmentation patterns of the modified peptides.
Caption: The logical steps for validating labeling using mass spectrometry data.
Key Validation Parameters:
-
Mass Shift of the Modified Peptide: The covalent attachment of this compound and the subsequent click chemistry reaction with a reporter tag will result in a predictable mass increase of the modified peptide. For example, after the click reaction with an alkyne-biotin tag, a specific mass will be added to the peptide. This mass shift is a primary indicator of successful labeling. The exact mass shift will depend on the specific reporter tag used.
-
Fragmentation Pattern in MS/MS: In the tandem mass spectrometer, peptides are fragmented at their amide bonds, producing a series of b- and y-ions. The masses of these fragment ions are used to determine the peptide's amino acid sequence. For a peptide modified with this compound and a reporter tag, the fragmentation pattern will be altered. The modification will be attached to a specific amino acid residue (e.g., cysteine for S-acylation or the N-terminus for N-acylation). The b- or y-ions containing the modified residue will show a corresponding mass shift. The presence of these shifted fragment ions provides strong evidence for the presence and location of the modification.
-
Data Analysis and Interpretation: The acquired MS/MS data is searched against a protein sequence database using software such as MaxQuant or Proteome Discoverer. The search parameters must be configured to include the mass of the this compound plus the reporter tag as a variable modification on potential acylation sites (e.g., cysteine, serine, threonine, lysine, and the protein N-terminus). The identification of peptides with high confidence scores that contain this specific mass modification validates the labeling experiment.
By following this comprehensive guide, researchers can confidently employ this compound for metabolic labeling and rigorously validate their findings using mass spectrometry, paving the way for new discoveries in the complex world of protein acylation.
References
A Comparative Guide: 18-Azido-Stearic Acid vs. Radiolabeled Fatty Acids in Metabolic Research
In the dynamic field of lipid research, tracking the metabolic fate of fatty acids is crucial for understanding cellular processes in both health and disease. For decades, radiolabeled fatty acids have been the gold standard for these studies. However, the emergence of bioorthogonal chemistry has introduced powerful alternatives, such as 18-Azido-stearic acid, which offer significant advantages in safety, versatility, and experimental design. This guide provides an objective comparison for researchers, scientists, and drug development professionals to evaluate the optimal tool for their experimental needs.
Core Comparison: Performance and Applications
This compound is a derivative of the saturated fatty acid, stearic acid, featuring a terminal azide (B81097) (N₃) group.[1] This azide group acts as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically targeted for detection.[2] This contrasts with radiolabeled fatty acids, which incorporate radioactive isotopes like ³H, ¹⁴C, or ¹²³I for detection through their radioactive decay.[3][4]
The primary advantages of this compound stem from its non-radioactive nature and the flexibility of its detection method, known as "click chemistry".[5] This reaction allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, providing a level of experimental versatility not achievable with single-signal radioisotopes.
Key Advantages of this compound:
-
Enhanced Safety: Eliminates the health risks and stringent regulatory hurdles associated with handling and disposing of radioactive materials.[3]
-
Experimental Versatility: The azide handle can be "clicked" to a wide array of reporter tags. This facilitates diverse downstream applications from a single labeling experiment, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics or lipidomics.[2][5]
-
High Sensitivity and Resolution: When coupled with fluorescent probes, this compound enables high-resolution imaging of lipid trafficking and localization within cellular compartments, surpassing the resolution of traditional autoradiography.
-
Simplified Protocols: While requiring a two-step process of labeling followed by click chemistry, the overall workflow avoids the specialized equipment and safety protocols required for radioactivity, such as scintillation counters and lead shielding.
Radiolabeled fatty acids, however, remain a powerful tool, particularly for in vivo imaging and quantitative uptake assays where their direct detection can be an advantage. They faithfully mimic the biochemical properties of their natural counterparts and have been extensively used in both in vitro and in vivo systems.[4] PET imaging using tracers like [¹¹C]palmitate, for instance, allows for the non-invasive, quantitative assessment of fatty acid metabolism in whole organisms, a domain where click chemistry-based methods are still emerging.[3][6]
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance characteristics of this compound and radiolabeled fatty acids.
| Feature | This compound | Radiolabeled Fatty Acids (e.g., ³H, ¹⁴C, ¹²³I) |
| Detection Principle | Bioorthogonal "Click Chemistry" with alkyne-probes | Radioactive decay |
| Primary Advantage | Safety, experimental versatility | Direct quantification, well-established for in vivo PET/SPECT |
| Safety Profile | Non-radioactive, low toxicity | Requires handling of radioactive materials, radiation exposure risk |
| Detection Methods | Fluorescence microscopy, flow cytometry, Western blot, mass spectrometry | Scintillation counting, autoradiography, PET, SPECT imaging[3] |
| Multiplexing Capability | High (can use different fluorophores) | Low (limited by isotope availability and detection windows) |
| Resolution | High (subcellular localization via microscopy) | Lower (typically tissue or whole-cell level) |
| In Vivo Application | Emerging for optical imaging in animal models[7] | Gold standard for PET/SPECT imaging in humans and animals[6] |
| Cost & Accessibility | Reagents are generally accessible; requires standard lab equipment | Requires specialized detection equipment and radioactive material licenses |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for using this compound and a simplified pathway of fatty acid metabolism where these probes are utilized.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of S-acylation sites identified using different methods
A Researcher's Guide to Cross-Validation of S-acylation Sites
An objective comparison of leading methodologies for the identification and validation of protein S-acylation sites, tailored for researchers, scientists, and drug development professionals.
The reversible attachment of fatty acids to cysteine residues, known as S-acylation or S-palmitoylation, is a critical post-translational modification that governs protein trafficking, localization, stability, and function.[1][2][3] Its deregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Consequently, the accurate identification of S-acylation sites is paramount for understanding cellular signaling and for the development of novel therapeutics. This guide provides a comparative overview of the most prominent experimental and computational methods for identifying S-acylation sites, with a focus on cross-validation strategies.
Key Experimental Methodologies for S-acylation Site Identification
Several powerful techniques have been developed for the enrichment and identification of S-acylated proteins and their modification sites. These methods are often coupled with mass spectrometry-based proteomics for global analysis.[1] The three primary strategies are Acyl-Biotin Exchange (ABE), Acyl-Resin Assisted Capture (Acyl-RAC), and metabolic labeling using fatty acid analogs coupled with click chemistry.
Acyl-Biotin Exchange (ABE)
The ABE method is a widely used technique for identifying S-acylated proteins and their sites of modification.[4][5] The core principle of ABE involves three main steps:
-
Blocking of free thiols: All free cysteine residues in a protein lysate are irreversibly blocked, typically with N-ethylmaleimide (NEM).
-
Thioester cleavage: The thioester bond of S-acylated cysteines is specifically cleaved using hydroxylamine (B1172632) (HAM), exposing a free thiol group.
-
Biotinylation and enrichment: The newly revealed thiol groups are then tagged with a biotin (B1667282) derivative, allowing for the enrichment of formerly S-acylated proteins or peptides using streptavidin affinity chromatography.
A significant challenge with ABE is the potential for high background from non-specifically bound proteins.[1] To address this, a low-background ABE (LB-ABE) method has been developed.[1] Furthermore, a site-specific ABE (ssABE) protocol, when combined with quantitative techniques like SILAC, enables large-scale identification and profiling of palmitoylation site changes.[6][7]
Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a technically simpler and more rapid alternative to ABE.[8][9][10] Similar to ABE, it begins with the blocking of free thiols. However, instead of biotinylation and subsequent avidin (B1170675) pull-down, Acyl-RAC directly captures the newly exposed thiols (after hydroxylamine treatment) on a thiol-reactive resin.[5][9] The captured proteins can then be eluted and identified by mass spectrometry.[5] This method has fewer steps than ABE, which can lead to more reliable results when coupled with mass spectrometry.[9]
Metabolic Labeling with Click Chemistry
This approach involves the metabolic incorporation of fatty acid analogs containing a bioorthogonal handle (e.g., an alkyne or azide (B81097) group) into proteins in living cells.[11][12] These modified proteins can then be detected and enriched via "click chemistry," a highly specific and efficient reaction, by attaching a reporter tag such as biotin or a fluorescent dye.[11][12] A limitation of this method is that it is primarily suited for cell culture experiments and may be biased towards proteins with high rates of S-acylation turnover.[13]
Comparative Analysis of S-acylation Identification Methods
The choice of method for identifying S-acylation sites depends on the specific research question, sample type, and available resources. While each method has its advantages, they also possess inherent limitations. A comparative study of ABE and Acyl-RAC revealed only a partial overlap in the identified S-acylated proteins, with 241 identified by ABE, 144 by Acyl-RAC, and only 61 shared between the two methods.[4] This highlights the complementary nature of these techniques and the importance of cross-validation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Acyl-Biotin Exchange (ABE) | Blocking free thiols, hydroxylamine cleavage of thioesters, biotinylation of newly exposed thiols, and streptavidin enrichment.[4][5] | Widely applicable to various sample types, including tissues.[5] Can be adapted for site-specific and quantitative analysis (ssABE).[6][7] | Can suffer from high background of non-specifically bound proteins.[1] More time-consuming than Acyl-RAC. | Global and site-specific identification of S-acylated proteins from cells and tissues. |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Blocking free thiols, hydroxylamine cleavage of thioesters, and direct capture of newly exposed thiols on a thiol-reactive resin.[5][9] | Fewer steps and faster than ABE.[9] Can be more reliable for mass spectrometry.[9] | May have different protein capture efficiencies compared to ABE.[4] Does not identify the attached fatty acid. | Rapid screening and identification of S-acylated proteins from cells and tissues. |
| Metabolic Labeling with Click Chemistry | Metabolic incorporation of fatty acid analogs with bioorthogonal handles, followed by click chemistry for detection and enrichment.[11][12] | Allows for the study of S-acylation dynamics in living cells. High specificity of the click reaction. | Primarily limited to cell culture.[13] May be biased towards proteins with high turnover rates.[13] | Investigating the dynamics and turnover of S-acylation in cultured cells. |
| Direct Mass Spectrometry | Direct analysis of intact S-acylated peptides by mass spectrometry without prior enrichment of modified cysteines. | Can definitively determine the location and nature of the acyl modification.[14] Not prone to false discoveries from enrichment steps.[14] | Challenging due to the lability of the acyl modification during sample preparation and analysis.[14] Low abundance of S-acylated peptides can be difficult to detect.[13] | Confirmatory analysis of S-acylation sites and identification of the specific fatty acid attached. |
Experimental Workflows and Protocols
To ensure reproducibility and enable cross-validation, detailed experimental protocols are crucial. Below are generalized workflows for the key enrichment-based methods.
Acyl-Biotin Exchange (ABE) Workflow
Experimental Protocol for ABE:
-
Lysis and Reduction: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Reduce disulfide bonds with a reducing agent like TCEP.
-
Blocking: Alkylate free cysteine thiols with N-ethylmaleimide (NEM) at a concentration of ~50 mM. Incubate at room temperature.
-
Protein Precipitation: Precipitate proteins to remove excess NEM. Acetone precipitation is commonly used.
-
Thioester Cleavage: Resuspend the protein pellet in a buffer containing 0.5-1 M hydroxylamine (pH 7.4) to cleave thioester bonds. As a negative control, treat a parallel sample with a buffer lacking hydroxylamine.[13]
-
Biotinylation: Label the newly exposed thiols with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
Enrichment: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Digestion and Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins, followed by analysis of the resulting peptides by LC-MS/MS.
Acyl-Resin Assisted Capture (Acyl-RAC) Workflow
Experimental Protocol for Acyl-RAC:
-
Lysis and Blocking: Lyse cells or tissues and block free thiols, often with methyl methanethiosulfonate (B1239399) (MMTS).[5]
-
Protein Precipitation: Precipitate proteins to remove excess blocking reagent.
-
Thioester Cleavage and Capture: Resuspend the protein pellet and divide it into two aliquots. Treat one with hydroxylamine to cleave thioesters and the other with a control buffer (e.g., Tris or NaCl).[5] Immediately add a thiol-reactive resin (e.g., thiopropyl sepharose) to both samples to capture the newly exposed thiols.
-
Washing and Elution: Thoroughly wash the resin to remove non-specifically bound proteins. Elute the captured proteins using a reducing agent like DTT or β-mercaptoethanol. Alternatively, for site identification, proceed with on-resin digestion.[5][8]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and immunoblotting or by LC-MS/MS after tryptic digestion.[5]
Cross-Validation Strategies
Given that no single method is exhaustive, cross-validation is essential for confident S-acylation site identification.
-
Orthogonal Experimental Methods: The most robust validation involves identifying the same S-acylation site using two or more different experimental techniques (e.g., ABE and Acyl-RAC, or an enrichment method combined with direct MS analysis of the unmodified protein).
-
Negative Controls: The use of a hydroxylamine-negative control is critical in both ABE and Acyl-RAC to distinguish true S-acylated proteins from background contaminants.[13] True positives should show a significantly higher signal in the hydroxylamine-treated sample.
-
Site-Directed Mutagenesis: Once a putative S-acylation site is identified, mutating the target cysteine residue to a non-acylatable amino acid (e.g., alanine (B10760859) or serine) and demonstrating the loss of S-acylation for the protein of interest provides strong evidence.
-
Computational Prediction: Several bioinformatics tools are available to predict S-acylation sites based on sequence motifs and other protein features.[15] While not a substitute for experimental validation, these tools can help prioritize candidate sites for mutagenesis studies.
S-acylation in Signaling Pathways
S-acylation plays a pivotal role in numerous signaling pathways by controlling the membrane association and clustering of key signaling proteins. For example, the localization and function of many G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are regulated by S-acylation.
This diagram illustrates the dynamic cycle of S-acylation and deacylation that regulates the membrane localization of signaling proteins like G proteins. Protein S-acyltransferases (PATs) attach fatty acids, targeting the protein to the membrane, while acyl-protein thioesterases (APTs) remove them, leading to its release into the cytosol. This reversible process allows for tight spatial and temporal control of signal transduction.
Conclusion
The accurate identification of S-acylation sites is a complex but essential task for understanding protein function and its role in disease. While several powerful methods exist, each has its own set of strengths and weaknesses. A multi-pronged approach, combining complementary enrichment techniques with rigorous controls and functional validation through mutagenesis, is the most effective strategy for confidently mapping the S-acylome. The continued development of more sensitive and quantitative proteomic methods will undoubtedly shed further light on the dynamics and regulatory importance of this critical post-translational modification.
References
- 1. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Progress toward Understanding Protein S-acylation: Prospective in Plants [frontiersin.org]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 10. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Identification of Protein S-Acylation by IodoTMT0 Labeling and Immobilized Anti-TMT Antibody Resin Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Analysis of Protein S-Acylation by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. MDD-Palm: Identification of protein S-palmitoylation sites with substrate motifs based on maximal dependence decomposition | PLOS One [journals.plos.org]
A Comparative Guide to the Metabolic Fates of Stearic Acid and Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two common saturated fatty acids, stearic acid (C18:0) and palmitic acid (C16:0). Understanding their distinct metabolic pathways and downstream effects is crucial for research in nutrition, metabolic diseases, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic and experimental workflows.
Executive Summary
While both are saturated fatty acids, stearic acid and palmitic acid exhibit notable differences in their metabolic handling and physiological effects. A key distinction lies in their impact on plasma cholesterol levels, with stearic acid generally considered neutral and palmitic acid known to be hypercholesterolemic.[1][2] This divergence is attributed to differences in their intestinal absorption, cellular uptake, incorporation into complex lipids, and enzymatic conversion. Notably, stearic acid is more readily converted to the monounsaturated fatty acid oleic acid.[3][4][5] In contrast, palmitic acid has been more strongly associated with the induction of cellular stress and inflammatory responses.[6][7][8]
Data Presentation: Quantitative Comparison of Metabolic Parameters
The following tables summarize key quantitative differences in the metabolism of stearic acid and palmitic acid based on experimental data from hepatocyte cultures.
| Parameter | Stearic Acid (C18:0) | Palmitic Acid (C16:0) | Reference |
| Cellular Uptake | Slower uptake by hepatocytes | Faster uptake by hepatocytes | [3][4][5] |
| Incorporation into Triacylglycerol (TAG) | Poorly incorporated into cellular and secreted TAG | Readily incorporated into cellular and secreted TAG | [3][4][5] |
| Incorporation into Phospholipids (B1166683) (PL) | Higher incorporation into cellular phospholipids compared to oleic acid | Higher incorporation into cellular phospholipids compared to oleic acid | [3][4] |
| Desaturation to Monounsaturated Fatty Acids | Greater desaturation to oleic acid (C18:1) | Lower desaturation to palmitoleic acid (C16:1) | [3][4][5] |
| Oxidation (Ketone Body Formation) | Lower oxidation rate compared to oleic acid | Lower oxidation rate compared to oleic acid | [4][5] |
Table 1: Comparison of Metabolic Fates in Hepatocytes. Data is synthesized from studies on cultured hamster hepatocytes.[3][4][5]
| Signaling Pathway | Effect of Stearic Acid | Effect of Palmitic Acid | Reference |
| Endoplasmic Reticulum (ER) Stress | Can induce ER stress | Potent inducer of ER stress and the unfolded protein response (UPR) | [6][7][8] |
| Inflammatory Signaling (NF-κB) | Less potent activator | Activates NF-κB signaling, leading to pro-inflammatory cytokine production | [9][10][11] |
| Lipogenesis (SREBP-1c) | Can be synthesized from palmitic acid via elongation | A primary product of de novo lipogenesis, regulated by SREBP-1c and ChREBP | [12][13][14] |
| Apoptosis | Can induce apoptosis, particularly in a JNK-dependent manner | A well-established inducer of lipoapoptosis in various cell types | [7] |
Table 2: Differential Effects on Key Signaling Pathways.
Metabolic Pathways and Experimental Workflows
To visually represent the complex processes involved in fatty acid metabolism and the experimental approaches used to study them, the following diagrams are provided in Graphviz DOT language.
Caption: Intracellular metabolic fates of stearic and palmitic acid.
Caption: Experimental workflow for comparing fatty acid metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Fatty Acid Uptake Assay
This protocol is adapted for measuring the uptake of radiolabeled fatty acids into cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2, primary hepatocytes)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fatty acid-free bovine serum albumin (BSA)
-
Radiolabeled fatty acids (e.g., [1-¹⁴C]stearic acid, [1-¹⁴C]palmitic acid)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed hepatocytes in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of the radiolabeled fatty acid in ethanol.
-
In a sterile tube, add the required volume of radiolabeled fatty acid stock to a solution of fatty acid-free BSA in serum-free medium.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Fatty Acid Uptake:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Add the fatty acid-BSA complex solution to each well.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the fatty acid-containing medium and immediately wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular-bound fatty acids.
-
Wash twice more with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization of uptake data.
-
Protocol 2: Bligh-Dyer Lipid Extraction
This method is used for the total lipid extraction from cultured cells.
Materials:
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Wash the cell monolayer with PBS and detach the cells using a cell scraper in a known volume of PBS.
-
Transfer the cell suspension to a glass centrifuge tube.
-
-
Solvent Addition:
-
For every 1 mL of cell suspension (assumed to be mostly water), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to form a single-phase solution.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
The lower phase contains the lipids in chloroform. Carefully aspirate the upper aqueous phase.
-
Collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Storage:
-
Evaporate the chloroform under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere.
-
Protocol 3: Thin-Layer Chromatography (TLC) for Lipid Separation
This protocol allows for the separation of different lipid classes from the total lipid extract.
Materials:
-
Silica gel TLC plates (e.g., 20x20 cm)
-
TLC developing tank
-
Solvent system (e.g., for neutral lipids: hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Lipid standards (e.g., triacylglycerol, cholesterol, phospholipids)
-
Visualization reagent (e.g., iodine vapor or a charring solution like 50% sulfuric acid)
Procedure:
-
Plate Activation: Activate the TLC plate by heating it at 110°C for 30-60 minutes. Let it cool in a desiccator before use.
-
Sample Application:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Using a fine capillary tube or a microsyringe, spot the lipid extract and standards onto the origin line of the TLC plate. Keep the spots small and concentrated.
-
-
Development:
-
Pour the developing solvent into the TLC tank to a depth of about 1 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the lid and let it equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing tank, ensuring the origin is above the solvent level.
-
Allow the solvent to ascend the plate until it reaches about 1-2 cm from the top.
-
-
Visualization:
-
Remove the plate from the tank and mark the solvent front. Let the plate air dry completely in a fume hood.
-
Place the dried plate in a tank containing a few crystals of iodine to visualize the lipid spots as brown-yellow spots. Alternatively, spray the plate with a charring reagent and heat it on a hot plate or in an oven to visualize the spots as dark charred areas.
-
-
Identification and Quantification:
-
Identify the lipid classes in the sample by comparing their migration distance (Rf value) to that of the standards.
-
For quantification, the spots can be scraped off the plate, the lipid eluted, and then quantified by other methods.
-
Conclusion
The metabolic fates of stearic acid and palmitic acid are distinctly different, with significant implications for cellular function and overall health. Stearic acid's higher rate of desaturation to oleic acid and its reduced incorporation into triglycerides likely contribute to its neutral effect on plasma cholesterol. Conversely, palmitic acid is more readily channeled into triglyceride synthesis and is a more potent activator of cellular stress and inflammatory pathways. These differences underscore the importance of considering individual fatty acids rather than broad classes when investigating metabolic diseases and developing therapeutic interventions. The provided experimental protocols offer a foundation for researchers to further explore the intricate metabolic pathways of these and other fatty acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Palmitic Acid Versus Stearic Acid: Effects of Interesterification and Intakes on Cardiometabolic Risk Markers - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fish Oil Present in High-Fat Diet, Unlike Other Fats, Attenuates Oxidative Stress and Activates Autophagy in Murine Adipose Tissue | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palmitic Acid and β-Hydroxybutyrate Induce Inflammatory Responses in Bovine Endometrial Cells by Activating Oxidative Stress-Mediated NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic acid promotes miRNA release from adipocyte exosomes by activating NF-κB/ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Proteomic Landscape: A Guide to Mass Spectrometry Data Analysis in 18-Azido-Stearic Acid Experiments
For researchers, scientists, and drug development professionals delving into the world of protein acylation, 18-Azido-stearic acid has emerged as a powerful chemical tool. This guide provides an objective comparison of mass spectrometry data analysis strategies for experiments utilizing this metabolic probe, complete with supporting experimental data, detailed protocols, and visual workflows to empower your research.
The incorporation of this compound into cellular proteins, followed by "click chemistry" and mass spectrometry, offers a robust method for identifying and quantifying protein S-acylation, a crucial post-translational modification involved in numerous signaling pathways. The subsequent bioinformatic analysis of the complex datasets generated is a critical step in extracting meaningful biological insights. This guide compares common software platforms and methodologies to aid in the selection of the most appropriate data analysis workflow.
Unraveling the Data: A Comparative Look at Analysis Software
The analysis of data from this compound experiments typically involves several key steps: peptide identification, quantification, and statistical analysis. Several software packages are available to navigate this complex workflow. While no single solution fits all scenarios, this section provides a comparative overview of popular platforms.
| Software Platform | Key Features & Strengths | Considerations & Limitations | Typical Use Case |
| MaxQuant | A widely used, free software for quantitative proteomics. It offers a comprehensive suite of tools for peptide identification, quantification (including SILAC and label-free), and statistical analysis. Its "match between runs" feature is particularly useful for increasing peptide identifications in complex samples. | The learning curve can be steep for new users. While versatile, specific optimization for click chemistry-derived modifications may require manual adjustments to search parameters. | Large-scale quantitative proteomics studies comparing different conditions after this compound labeling. |
| Proteome Discoverer (Thermo Fisher Scientific) | A commercial, user-friendly platform with a workflow-based interface. It seamlessly integrates with Thermo Fisher Scientific mass spectrometers and offers a wide range of nodes for various data processing steps. | As a commercial product, it requires a license. While powerful, customization of some analysis parameters might be less flexible compared to open-source alternatives. | Laboratories primarily using Thermo Fisher Scientific instrumentation seeking a streamlined and well-supported data analysis pipeline. |
| FragPipe | An open-source, graphical user interface-based platform that is gaining popularity for its speed and ease of use. It incorporates the fast MSFragger search engine and supports various quantitative workflows, including those relevant to metabolic labeling. | Being a newer platform, the user community and documentation, while growing, may not be as extensive as for more established software like MaxQuant. | Researchers looking for a fast and user-friendly open-source alternative for the analysis of click chemistry proteomics data. |
| Skyline | Primarily designed for targeted proteomics, Skyline is a powerful tool for quantifying specific peptides and proteins with high precision. It excels at analyzing data from selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments. | Less suited for discovery-based, global proteomic analyses. Its primary strength lies in the targeted quantification of a predefined set of proteins. | Validating and quantifying specific protein acylation events identified in a discovery experiment, or for monitoring changes in acylation of a protein of interest over time or in response to stimuli. |
The Experimental Blueprint: From Cell Culture to Data Acquisition
A successful mass spectrometry analysis hinges on a well-designed and executed experimental protocol. The following provides a detailed methodology for a typical this compound labeling experiment.
Experimental Protocol: Metabolic Labeling, Click Chemistry, and LC-MS/MS
-
Cell Culture and Metabolic Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate cells with this compound (typically 25-100 µM) complexed to fatty acid-free bovine serum albumin (BSA) for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Include a control group of cells treated with a vehicle (e.g., BSA alone).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction components: a capture reagent with a terminal alkyne (e.g., biotin-alkyne or a fluorescent alkyne), a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction mixture to allow for the covalent ligation of the capture reagent to the azide-modified proteins.
-
-
Enrichment of Acylated Proteins (for Biotin-based Capture):
-
If a biotin-alkyne capture reagent was used, enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Protein Digestion and Peptide Preparation:
-
Denature, reduce, and alkylate the proteins in the eluate (or the whole lysate if no enrichment was performed).
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the desalted peptides by LC-MS/MS.
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.
-
Introduce the eluted peptides into a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion masses and fragmentation spectra for peptide identification and quantification.
-
Visualizing the Molecular Machinery
Diagrams are indispensable for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow
Caption: A generalized workflow for identifying S-acylated proteins using this compound.
Signaling Pathway: Stearic Acid Acylation Modulates EGFR Signaling
A notable example of the application of azido-stearic acid analogs is in the study of G protein-coupled receptor (GPCR) signaling. Research has shown that the S-acylation of GNAI proteins with stearic acid can influence their localization and interaction with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), thereby modulating downstream signaling cascades.[1][2]
Caption: S-acylation of GNAI proteins with stearic acid can modulate EGFR signaling activity.
Logical Relationship: Comparison of Quantitative Proteomic Strategies
The choice of quantification strategy is a critical decision in the experimental design. Metabolic labeling with probes like this compound can be complemented with other quantitative proteomics techniques for more robust data.
Caption: A comparison of common quantitative proteomics strategies.
Conclusion
The use of this compound in combination with mass spectrometry provides a powerful lens to investigate the dynamic landscape of protein S-acylation. The choice of data analysis software and quantitative strategy should be guided by the specific research question, available instrumentation, and bioinformatic expertise. By carefully considering the comparisons and protocols outlined in this guide, researchers can confidently navigate the complexities of their data and uncover the critical roles of stearic acid modification in cellular signaling and disease.
References
A Head-to-Head Comparison of CuAAC and SPAAC for 18-Azido-Stearic Acid Applications
For researchers, scientists, and drug development professionals utilizing 18-azido-stearic acid as a chemical probe, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that dictates experimental design and potential outcomes. This guide provides an objective comparison of these two powerful bioorthogonal ligation techniques, supported by experimental data, to inform the selection of the most suitable method for your specific research needs.
This compound is a valuable tool for studying fatty acid metabolism, lipid trafficking, and protein acylation.[1] Its terminal azide (B81097) group allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282), via "click chemistry." Both CuAAC and SPAAC can be employed for this purpose, each with a distinct set of advantages and disadvantages.[2]
Quantitative Performance Comparison
The primary trade-off between CuAAC and SPAAC lies in the balance between reaction kinetics and biocompatibility. CuAAC is known for its rapid reaction rates, while SPAAC offers the significant advantage of being a metal-free reaction, making it more suitable for applications in living systems.[3]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst Requirement | Copper(I) | None | SPAAC's catalyst-free nature is its main advantage for in vivo applications.[4] |
| Second-Order Rate Constant (k₂) | ~1 to 100 M⁻¹s⁻¹ | Highly dependent on the cyclooctyne (B158145) used: - BCN: ~0.003 M⁻¹s⁻¹ - DBCO: ~0.1 M⁻¹s⁻¹ - DIBAC: ~0.3 M⁻¹s⁻¹ | CuAAC is generally 10 to 1000 times faster than SPAAC.[5] |
| Biocompatibility | Limited due to copper-induced cytotoxicity. The use of copper-chelating ligands (e.g., THPTA, BTTAA) can mitigate toxicity.[6] | High. The absence of a metal catalyst makes it ideal for live-cell imaging and in vivo studies.[4] | For live-cell or in vivo experiments, SPAAC is the preferred method. |
| Reaction Conditions | Aqueous or organic solvents, broad pH and temperature range.[7] | Typically performed under physiological conditions (pH 7.4, 37°C).[4] | Both methods are versatile, but SPAAC is inherently more compatible with biological environments. |
| Reactant Stability | Terminal alkynes are generally stable and easy to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize. | The choice of cyclooctyne in SPAAC is critical for reaction efficiency and stability. |
| Potential Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[8] | Some cyclooctynes can exhibit off-target reactivity with thiols.[9] | Careful optimization and control are necessary for both methods to minimize side reactions. |
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC with this compound for the labeling of proteins in a cellular context.
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Culture: Plate mammalian cells in a suitable culture dish and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 25-100 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the fatty acid analog.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound.
Protocol 2: CuAAC Reaction for In Vitro Labeling
This protocol is suitable for labeling proteins in cell lysates.
-
Cell Lysis: Lyse the metabolically labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Preparation of "Click" Reagents:
-
Alkyne Probe: Prepare a stock solution of the alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore) in DMSO (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Copper-chelating Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 500 mM stock solution in water.
-
-
"Click" Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing this compound-labeled proteins)
-
Alkyne probe (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
THPTA (final concentration: 5 mM)
-
-
Initiation of Reaction: Add the sodium ascorbate (B8700270) solution to the mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.
-
Downstream Processing: The labeled proteins are now ready for downstream applications such as enrichment (if a biotin probe was used) or visualization by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent probe was used).
Protocol 3: SPAAC Reaction for Live-Cell Imaging
This protocol is designed for the direct labeling of metabolically labeled live cells.
-
Preparation of SPAAC Reagent:
-
Strained Alkyne Probe: Prepare a stock solution of the strained alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore, BCN-fluorophore) in DMSO (e.g., 10 mM).
-
-
Labeling Solution: Dilute the strained alkyne probe stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the labeling solution to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with warm PBS to remove any unreacted strained alkyne probe.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, and a typical experimental workflow for utilizing this compound.
Conclusion
The choice between CuAAC and SPAAC for applications involving this compound is highly dependent on the experimental context. For in vitro applications where reaction speed and efficiency are paramount, and potential cytotoxicity can be managed, CuAAC remains a powerful and cost-effective option. However, for studies involving live cells or whole organisms, the superior biocompatibility of SPAAC makes it the unequivocal choice, despite its generally slower reaction kinetics. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal click chemistry strategy to achieve their scientific goals.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide: 18-Azido-Stearic Acid Versus Natural Stearic Acid in Biological Research
In the realm of lipid research, understanding the precise roles of fatty acids is paramount. Stearic acid, a ubiquitous saturated fatty acid, is a key player in cellular metabolism and signaling. To dissect its intricate functions, researchers often turn to modified analogs, such as 18-Azido-stearic acid. This guide provides a comprehensive comparison of the known biological effects of natural stearic acid and the applications of its azido-derivative, highlighting the current landscape of research and the existing gaps in direct comparative data.
It is crucial to note that while extensive research has elucidated the biological effects of natural stearic acid, there is a significant lack of studies directly comparing these effects head-to-head with this compound. The azido-analog is primarily utilized as a chemical probe for studying fatty acid metabolism and protein interactions, rather than for its intrinsic biological activity. Therefore, this guide will focus on comparing the established roles of stearic acid with the known applications and inferred properties of this compound.
At a Glance: Key Differences
| Feature | Natural Stearic Acid | This compound |
| Primary Role in Research | Subject of study for its physiological and pathophysiological effects. | A research tool for metabolic labeling and "click chemistry" applications. |
| Metabolic Fate | Metabolized for energy, incorporated into complex lipids, or converted to oleic acid.[1] | Incorporated into cellular lipids and proteins, enabling their detection and identification.[2][3] |
| Known Cellular Effects | Influences cell membrane properties, modulates signaling pathways (e.g., apoptosis, ER stress), and serves as an energy source.[4][5][6] | Primarily used to trace and identify fatty acid metabolism and acylated proteins; its intrinsic biological effects are not well-characterized. |
| Toxicity | Can induce cytotoxicity and apoptosis in various cell types at high concentrations.[7][8][9] | The azide (B81097) group can be toxic, but specific cytotoxic comparisons with stearic acid are lacking. |
The Biological Landscape of Natural Stearic Acid
Natural stearic acid (C18:0) is an 18-carbon saturated fatty acid that plays a multifaceted role in cellular biology. It is obtained from the diet or synthesized endogenously from palmitic acid.[1]
Metabolic Integration and Conversion
Once inside the cell, stearic acid is activated to stearoyl-CoA. From there, it can enter several metabolic pathways:
-
Incorporation into Complex Lipids: Stearoyl-CoA is a substrate for the synthesis of various lipids, including phospholipids, sphingolipids, and triglycerides, which are essential components of cellular membranes and energy storage molecules.[1]
-
Desaturation to Oleic Acid: A key metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1] This conversion is crucial for maintaining membrane fluidity and is a critical regulatory point in lipid metabolism.
Caption: Metabolic fate of natural stearic acid.
Signaling Pathways Modulated by Stearic Acid
Stearic acid is not merely a structural component or an energy source; it also acts as a signaling molecule that can influence critical cellular processes.
-
Apoptosis and ER Stress: High concentrations of stearic acid have been shown to induce apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress in various cell types, including pancreatic β-cells and intestinal epithelial cells.[5][6] This lipotoxicity is a crucial area of research in metabolic diseases.
-
Inflammation: Stearic acid can modulate inflammatory responses. In human aortic endothelial cells, it can induce the expression of intercellular adhesion molecule-1 (ICAM-1) and the activation of the transcription factor NF-κB, both of which are key players in inflammation.[4]
-
Protein Acylation: Stearic acid can be covalently attached to proteins, a post-translational modification known as S-acylation. This modification can alter the function and localization of proteins. For instance, the S-oleoylation (following desaturation of stearic acid) of GNAI proteins can shift them out of detergent-resistant membrane fractions, thereby affecting EGFR signaling.[10]
Caption: Stearic acid-induced signaling pathways.
This compound: A Tool for Discovery
This compound is a synthetic analog of stearic acid where the terminal methyl group is replaced by an azide (-N3) group. This modification transforms the fatty acid into a powerful research tool.
Application in Metabolic Labeling and Click Chemistry
The primary utility of this compound lies in its application for metabolic labeling.[2][3] Cells are incubated with the azido-fatty acid, which is then metabolized and incorporated into lipids and proteins through the cell's natural enzymatic machinery. The azide group serves as a "bio-orthogonal handle," meaning it does not react with native cellular components. This allows for the subsequent detection and identification of the labeled molecules through a highly specific chemical reaction known as "click chemistry."
The most common click chemistry reaction used in this context is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. In this reaction, the azide group on the incorporated fatty acid reacts with an alkyne-containing reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification).
Caption: Experimental workflow for metabolic labeling using this compound.
Inferred Biological Effects and Considerations
While not its primary purpose, the introduction of an azide group could potentially alter the biological activity of stearic acid.
-
Potential for Altered Metabolism: The bulky and polar azide group at the omega position might influence the efficiency of its metabolic processing by enzymes involved in fatty acid metabolism, such as those in beta-oxidation or desaturation. However, studies have shown that ω-azido fatty acids can be utilized by cellular machinery, suggesting they can mimic their natural counterparts to a significant extent.[2][3]
-
Cytotoxicity: The azide functional group is known to be toxic to cells, primarily through the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain. The toxicity of this compound itself has not been extensively studied and compared with stearic acid. It is plausible that at higher concentrations, it could exhibit cytotoxic effects due to the azide moiety, independent of the fatty acid chain.
Experimental Protocols
Metabolic Labeling of Cellular Lipids and Proteins with this compound
This protocol provides a general framework for labeling cells with this compound to identify acylated proteins.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin or alkyne-fluorophore
-
Click chemistry reaction buffer components (e.g., copper (II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
Streptavidin beads (for biotin-labeled proteins)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Preparation of Azido-Fatty Acid-BSA Conjugate:
-
Dissolve this compound in ethanol (B145695) or DMSO to create a stock solution.
-
Complex the azido-fatty acid with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio is 4:1 (fatty acid:BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Metabolic Labeling of Cells:
-
Culture cells to the desired confluency.
-
Replace the culture medium with medium containing the this compound-BSA complex. The final concentration of the azido-fatty acid typically ranges from 25 to 100 µM.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove unincorporated azido-fatty acid.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the alkyne-reporter molecule (e.g., alkyne-biotin).
-
Add the click chemistry reaction buffer components in the following order: TCEP, TBTA, and finally copper (II) sulfate.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
-
Affinity Purification (for biotin-labeled proteins):
-
Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Analyze the labeled proteins by Western blotting using antibodies against specific proteins of interest or by mass spectrometry for proteomic identification.
-
Conclusion
Natural stearic acid and this compound represent two sides of the lipid research coin. Stearic acid is a fundamental biological molecule with diverse and significant effects on cellular function, making it a critical subject of study in health and disease. In contrast, this compound serves as an indispensable tool, enabling researchers to probe the intricate details of fatty acid metabolism and protein acylation with high precision. While direct comparisons of their biological effects are currently lacking, understanding their distinct roles is essential for advancing our knowledge of lipid biology. Future studies directly comparing the cellular impacts of these two molecules could provide valuable insights into how the addition of a chemical reporter group might influence the biological activity of a fatty acid.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 9. Stearic acid-induced cardiac lipotoxicity is independent of cellular lipid and is mitigated by the fatty acids oleic and capric acid but not by the PPAR agonist troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of In Vivo Fatty Acid Tracking: A Comparative Guide to 18-Azido-Stearic Acid and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism, the ability to trace the fate of fatty acids within a living organism is paramount. 18-Azido-stearic acid, a bioorthogonal chemical reporter, has emerged as a powerful tool for this purpose. However, its application is not without limitations. This guide provides an objective comparison of this compound with alternative fatty acid analogs, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for in vivo studies.
The utilization of fatty acid analogs in conjunction with click chemistry has revolutionized the study of lipid trafficking and metabolism, offering a non-radioactive method for labeling and visualization. This compound, a saturated long-chain fatty acid modified with a terminal azide (B81097) group, can be metabolically incorporated into complex lipids and lipid-modified proteins. The azide handle then allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through a bioorthogonal click reaction.
The Inherent Limitations of this compound in In Vivo Settings
Despite its utility, the in vivo application of this compound is subject to several limitations that researchers must consider:
-
Potential for Altered Metabolism: The introduction of the azide group, although small, can influence the metabolic fate of the fatty acid. Stearic acid is naturally and rapidly converted to the monounsaturated fatty acid, oleic acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][2] It is plausible that this compound is also a substrate for SCD1, which would lead to the formation of 18-azido-oleic acid. This conversion could alter its subsequent incorporation into different lipid species and its overall biodistribution compared to native stearic acid.
-
Competition with Endogenous Fatty Acids: The administered this compound must compete with the endogenous pool of stearic acid and other fatty acids for uptake and incorporation by cells. This can potentially limit the labeling efficiency, especially in tissues with high fatty acid flux.
-
Potential Toxicity: While stearic acid itself has low acute toxicity, high concentrations have been shown to induce lipotoxicity in certain cell types, such as cardiomyocytes and pancreatic beta cells.[3] The in vivo toxicity profile of this compound has not been extensively studied, and the potential for off-target effects due to the azido (B1232118) moiety or its metabolites remains a concern.
-
Delivery and Solubility: Long-chain saturated fatty acids like stearic acid have poor aqueous solubility. In vivo studies require careful formulation, often complexed with fatty acid-free bovine serum albumin (BSA), to ensure bioavailability and prevent aggregation.
A Comparative Analysis of Alternative Fatty Acid Probes
To overcome the limitations of this compound, researchers have a toolkit of alternative probes at their disposal. The choice of a particular analog depends on the specific biological question, the experimental model, and the available detection methods.
| Fatty Acid Analog | Detection Method | Advantages | Disadvantages | In Vivo Application Example |
| This compound | Click Chemistry (with alkyne probes) | - Non-radioactive- High specificity of click reaction- Enables affinity purification | - Potential for altered metabolism- Competition with endogenous fatty acids- Limited in vivo toxicity data- Poor solubility | Metabolic labeling of acylated proteins and complex lipids. |
| Alkynyl-Stearic Acid | Click Chemistry (with azide probes) | - Generally higher signal-to-noise than azido-FAs[4]- Small, minimally perturbing tag- Non-radioactive | - Potential for altered metabolism- Competition with endogenous fatty acids- Requires copper catalyst for standard click chemistry, which can be toxic in vivo (copper-free click chemistry is an alternative) | Preferred for in vivo imaging and proteomics due to better signal.[4] |
| Radiolabeled Stearic Acid (e.g., ¹¹C, ¹⁸F, ³H) | PET, SPECT, Scintillation Counting | - Structurally identical or very similar to native fatty acid- Quantitative and sensitive | - Use of radioactivity requires specialized facilities and handling- Short half-life of some isotopes (e.g., ¹¹C) limits study duration- Lower spatial resolution for some imaging modalities | Tracing fatty acid uptake and oxidation in organs like the heart and liver.[5][6] |
| Fluorescently Labeled Stearic Acid (e.g., BODIPY, Pyrene) | Fluorescence Microscopy, Flow Cytometry | - Enables direct visualization in cells and tissues- Suitable for high-throughput screening | - Bulky fluorophore can significantly alter metabolism and biodistribution- Phototoxicity and photobleaching- Limited tissue penetration for in vivo imaging | Real-time imaging of fatty acid uptake and intracellular trafficking.[7][8] |
| Stable Isotope-Labeled Stearic Acid (e.g., ¹³C, ²H) | Mass Spectrometry | - Structurally identical to native fatty acid- Non-radioactive and safe for human studies- Provides detailed metabolic flux information | - Requires sophisticated and expensive equipment (mass spectrometer)- Lower sensitivity compared to radiotracers | Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[9] |
Experimental Protocols: A Methodological Overview
Detailed experimental design is crucial for the successful in vivo application of fatty acid analogs. Below are generalized protocols for key experimental approaches.
In Vivo Metabolic Labeling with Bioorthogonal Fatty Acids
This protocol describes the general workflow for in vivo labeling using this compound or its alkynyl counterpart.
1. Preparation of the Fatty Acid Analog:
- Complex the fatty acid analog (e.g., this compound) with fatty acid-free BSA to a final concentration of 1-5 mM in sterile saline. This improves solubility and facilitates in vivo delivery.
2. Animal Administration:
- Administer the fatty acid-BSA complex to the animal model (e.g., mouse) via intravenous (tail vein) or intraperitoneal injection. The dosage will depend on the specific research question and should be optimized. A typical dose might range from 10 to 100 mg/kg body weight.
3. Tissue Collection and Processing:
- At the desired time point post-injection, euthanize the animal and harvest the tissues of interest.
- Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
4. Click Chemistry Reaction:
- To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reaction cocktail. For an azido-labeled fatty acid, this would include an alkyne-functionalized reporter probe (e.g., alkyne-biotin or a fluorescent alkyne), a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and reduce cytotoxicity.
- Incubate the reaction for 1-2 hours at room temperature.
5. Detection and Analysis:
- For biotinylated proteins: Perform a streptavidin pulldown followed by western blotting to detect specific proteins of interest or mass spectrometry for proteomic analysis.
- For fluorescently tagged proteins: Analyze the lysate directly by SDS-PAGE and in-gel fluorescence scanning.
In Vivo Imaging with Radiolabeled Fatty Acid Analogs
This protocol provides a general outline for a PET imaging study using an ¹⁸F-labeled fatty acid analog.
1. Radiotracer Administration:
- Anesthetize the animal and administer the ¹⁸F-labeled fatty acid tracer (e.g., [¹⁸F]FTHA) intravenously.[5]
2. PET Imaging:
- Acquire dynamic or static PET scans over a defined period to monitor the biodistribution and uptake of the tracer in various organs.[5]
3. Data Analysis:
- Reconstruct the PET images and perform quantitative analysis to determine the tracer uptake in regions of interest, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the metabolic fate of stearic acid and the experimental workflow for bioorthogonal labeling.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fate and intermediary metabolism of stearic acid | Semantic Scholar [semanticscholar.org]
- 3. Stearic acid-induced cardiac lipotoxicity is independent of cellular lipid and is mitigated by the fatty acids oleic and capric acid but not by the PPAR agonist troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 18-Azido-Stearic Acid: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive, step-by-step procedures for the safe handling and disposal of 18-Azido-stearic acid, a crucial reagent in biochemical and pharmaceutical research. Adherence to these protocols is essential to mitigate risks associated with the azide (B81097) functional group and ensure the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound, like other organic azides, is a potentially energetic material and requires careful handling to prevent accidental decomposition. The long alkyl chain of stearic acid renders the molecule relatively stable compared to smaller organic azides; however, the azide group still presents a significant hazard.
Key Hazards:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and static discharge.
-
Formation of Highly Explosive Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury) can form dangerously unstable and shock-sensitive metal azides.
-
Generation of Toxic and Explosive Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Quantitative Data Summary
The following table summarizes key physicochemical and safety data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₅N₃O₂ | PubChem |
| Molecular Weight | 325.49 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | PubChem |
| Storage | Store at <-15°C in a tightly sealed container, away from light and incompatible materials. |
Disposal Workflow
The proper disposal of this compound involves a chemical deactivation step to neutralize the hazardous azide group, followed by disposal as a non-hazardous chemical waste. The overall workflow is depicted below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
